Product packaging for 4-Bromo-5-methylthiazole(Cat. No.:CAS No. 132221-51-3)

4-Bromo-5-methylthiazole

Cat. No.: B580489
CAS No.: 132221-51-3
M. Wt: 178.047
InChI Key: MGYPKUHNAMYABF-UHFFFAOYSA-N
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Description

4-Bromo-5-methylthiazole, also known as this compound, is a useful research compound. Its molecular formula is C4H4BrNS and its molecular weight is 178.047. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrNS B580489 4-Bromo-5-methylthiazole CAS No. 132221-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPKUHNAMYABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726827
Record name 4-Bromo-5-methyl-1,3-thiazole
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Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132221-51-3
Record name 4-Bromo-5-methyl-1,3-thiazole
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Record name 4-bromo-5-methyl-1,3-thiazole
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Foundational & Exploratory

Spectroscopic Analysis of Bromo-Methylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic techniques used in the structural elucidation of substituted thiazole compounds. Due to the limited availability of public spectral data for 4-Bromo-5-methylthiazole, this document uses the isomeric compound 5-Bromo-4-methylthiazole as an illustrative example for data presentation. The guide details the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a practical understanding of these analytical methods for the characterization of heterocyclic molecules.

Introduction

Thiazole derivatives are a class of heterocyclic compounds that form the core structure of many pharmacologically important molecules, including antimicrobials, anti-inflammatories, and anticancer agents. The precise structural characterization of these molecules is critical for understanding their structure-activity relationships (SAR) and for ensuring the quality and purity of synthesized compounds. Spectroscopic methods such as NMR, IR, and MS are indispensable tools for this purpose.

This document outlines the principles of these techniques and provides standardized protocols for their application in the analysis of bromo-methylthiazole derivatives. While the primary subject of this guide is this compound, a thorough search of public scientific databases did not yield a complete set of experimental spectral data for this specific isomer. Therefore, to illustrate the data presentation and interpretation, this guide utilizes available data for the closely related isomer, 5-Bromo-4-methylthiazole.

Spectral Data Summary

The following tables summarize the key spectral data for the illustrative compound, 5-Bromo-4-methylthiazole.

Table 1: ¹H NMR Spectral Data for 5-Bromo-4-methylthiazole
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.69Singlet (s)1HH-2
2.45Singlet (s)3H-CH₃
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not availableC-2
Data not availableC-4
Data not availableC-5
Data not available-CH₃
Note: Experimental ¹³C NMR data for 5-Bromo-4-methylthiazole is not readily available in public databases.
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available-C-H stretch (aromatic)
Data not available-C-H stretch (aliphatic)
Data not available-C=N stretch
Data not available-C=C stretch (ring)
Data not available-C-Br stretch
Note: Experimental IR data for 5-Bromo-4-methylthiazole is not readily available in public databases.
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
Data not available-[M]⁺ (Molecular Ion)
Data not available-[M+2]⁺ (Isotope peak due to ⁸¹Br)
Data not available-Fragment ions
Note: Experimental MS data for 5-Bromo-4-methylthiazole is not readily available in public databases. The molecular ion peak would be expected to show a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio due to the presence of bromine.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The solution should be homogeneous and free of any solid particles.[2]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (0 ppm) for ¹H and ¹³C NMR in organic solvents.[3][4]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting electrical currents in coils to maximize spectral resolution and obtain sharp peaks.[1]

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1][3]

  • Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Thin Film Method for Liquids/Oils):

  • Sample Preparation: As this compound is expected to be a liquid or low-melting solid, the neat (pure) liquid film method is appropriate.

  • Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr). Ensure the plates are transparent and handle them only by the edges to avoid moisture contamination from fingerprints.

  • Application: Place 1-2 drops of the liquid sample onto the center of one salt plate.

  • Assembly: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.

  • Data Acquisition: Place the assembled salt plates into the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty instrument is recorded first and automatically subtracted from the sample spectrum.[5]

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile organic solvent (e.g., anhydrous acetone or methylene chloride) and return them to a desiccator for storage.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and aspects of its structure.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high-vacuum source chamber.[7]

  • Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[7][8]

  • Fragmentation: The high internal energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral species. This fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.[7][8]

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion in the spectrum is called the base peak and is assigned a relative intensity of 100%.[7][8]

Workflow Visualization

The logical flow of a comprehensive spectroscopic analysis for structural elucidation of an unknown compound is depicted below. This process integrates data from multiple techniques to build a conclusive structural assignment.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation cluster_verification Verification Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Determine C-H Framework NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Mol. Weight & Formula (Isotopes) MS->MS_Data Fragments Assemble Structural Fragments NMR_Data->Fragments IR_Data->Fragments MS_Data->Fragments Proposed Propose Structure(s) Fragments->Proposed Final Final Structure Confirmed Proposed->Final Consistency Check Across All Data

Caption: Workflow for Spectroscopic Structure Elucidation.

References

Technical Guide: Physicochemical Properties of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methylthiazole is a substituted thiazole derivative of interest in synthetic organic chemistry, serving as a versatile building block for the preparation of more complex molecules, including those with potential pharmacological activity. Thiazole rings are core structures in a variety of bioactive compounds and pharmaceuticals. A thorough understanding of the physicochemical properties of intermediates like this compound is crucial for its effective use in research and development, particularly in reaction design, purification, and formulation. This technical guide provides a summary of the known physical properties of this compound, general experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

The physical properties of this compound are essential for its handling, storage, and application in chemical synthesis. While experimentally determined data for this specific compound is limited in publicly available literature, predicted values provide useful estimates.

Data Presentation

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that several of these values are predicted through computational models.

PropertyValueSource
Molecular Formula C₄H₄BrNS[1][2]
Molecular Weight 178.05 g/mol [1][2]
Physical Form Liquid[3]
Boiling Point 207.3 ± 20.0 °C (Predicted)[1]
Density 1.702 ± 0.06 g/cm³ (Predicted)[1]
Melting Point No data available[3]
Solubility Fairly soluble in ether and alcohol; sparingly soluble in water (general for thiazoles)[4]
Flash Point No data available[3]
pKa (Conjugated Acid) 2.5 (general for thiazole)[4]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of this compound, the boiling point can be determined using the following micro-method:

  • Sample Preparation: A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.

  • Heating: The thermometer and capillary tube assembly are placed in a heating bath (e.g., a Thiele tube with heating oil).

  • Observation: The temperature is slowly increased. The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the capillary tube, and is the same temperature at which the last bubble escapes as the apparatus cools.

Determination of Density

The density of a liquid is its mass per unit volume. A common and accurate method for determining the density of a liquid like this compound is by using a pycnometer:

  • Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., distilled water) and weighed again. The volume of the pycnometer can be calculated from this data.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound.

  • Calculation: The pycnometer containing the sample is weighed. The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the following general procedure:

  • Sample Addition: A known volume of the solvent (e.g., water, ethanol, ether) is placed in a vial at a controlled temperature.

  • Incremental Addition: Small, known amounts of this compound are added to the solvent with vigorous stirring until a saturated solution is obtained (i.e., no more solute dissolves).

  • Quantification: The amount of dissolved solute is determined, and the solubility is expressed in terms of grams per liter (g/L) or moles per liter (mol/L). For sparingly soluble substances, analytical techniques like UV-Vis spectroscopy or HPLC can be used to quantify the concentration in the saturated solution.

Synthesis and Reaction Workflow

While specific signaling pathways involving this compound are not documented, its role as a synthetic intermediate is well-established. The following diagram illustrates a generalized workflow for the synthesis of a thiazole derivative, which is a common application for compounds of this class.

G Generalized Synthetic Workflow for Thiazole Derivatives cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification A α-Haloketone C Hantzsch Thiazole Synthesis A->C B Thioamide B->C D Crude Thiazole Derivative C->D Cyclocondensation E Purification (e.g., Chromatography) D->E F Pure Thiazole Derivative E->F

Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.

Conclusion

This technical guide provides a consolidated overview of the currently available physical property data for this compound. While there is a reliance on predicted values, these serve as a valuable starting point for researchers. The outlined experimental protocols offer standardized methods for the empirical determination of these properties. The provided synthetic workflow illustrates the typical use of such a compound in the broader context of medicinal and materials chemistry. Further experimental validation of the physical properties of this compound is encouraged to enhance the collective knowledge base for this useful synthetic building block.

References

Solubility of 4-Bromo-5-methylthiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-methylthiazole in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and expected solubility trends based on structurally related compounds.

Introduction to this compound

This compound is a substituted thiazole derivative. Thiazole rings are important structural motifs in many biologically active compounds and pharmaceuticals. Understanding the solubility of this compound is crucial for its application in chemical synthesis, reaction optimization, formulation development, and various biological assays. The polarity of the molecule, influenced by the bromine atom, the methyl group, and the thiazole ring, will govern its solubility in different organic solvents.

Expected Solubility Profile

While specific experimental data for this compound is scarce, the solubility of structurally similar compounds can provide valuable insights. The general principle of "like dissolves like" is a useful starting point. Given its structure, this compound is expected to be a polar molecule.

Based on data for related bromo-methyl-thiazole isomers, a general qualitative solubility profile can be anticipated. For instance, 2-Bromo-5-methylthiazole is reported to be slightly soluble in chloroform and methanol, and also slightly soluble in water. This suggests that this compound is likely to exhibit solubility in polar aprotic and polar protic solvents.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Moderately SolublePotential for hydrogen bonding with the nitrogen atom of the thiazole ring.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Moderately SolubleFavorable dipole-dipole interactions.
Non-Polar Aprotic Toluene, Diethyl EtherSlightly Soluble to InsolubleLimited interactions with non-polar solvents.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleMismatch in polarity.

Note: This table is based on theoretical considerations and data from related isomers. Experimental verification is essential.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a calibrated analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification start Start add_solid Add excess this compound to vials with known solvent volume start->add_solid shake Agitate at constant temperature (24-48 hours) add_solid->shake settle Allow excess solid to settle shake->settle filter Withdraw and filter supernatant settle->filter analyze Analyze by HPLC/GC filter->analyze calculate Calculate concentration from calibration curve analyze->calculate calibrate Prepare and run standards calibrate->calculate end End calculate->end

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-5-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of analytical data for the characterization of the target molecule.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules. The introduction of a bromine atom and a methyl group onto the thiazole ring can significantly modulate the physicochemical and biological properties of the parent molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide details a proposed two-step synthetic route starting from commercially available 2-Amino-5-methylthiazole.

Synthesis Pathway

The proposed synthesis of this compound involves a two-step process:

  • Bromination: Regioselective bromination of 2-Amino-5-methylthiazole at the C4 position to yield 2-Amino-4-bromo-5-methylthiazole.

  • Deamination: Removal of the amino group from 2-Amino-4-bromo-5-methylthiazole via a diazotization reaction followed by a Sandmeyer-type reaction to afford the final product, this compound.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Deamination (Sandmeyer Reaction) A 2-Amino-5-methylthiazole B 2-Amino-4-bromo-5-methylthiazole A->B N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) C 2-Amino-4-bromo-5-methylthiazole D This compound C->D 1. NaNO2, HBr 2. CuBr

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-bromo-5-methylthiazole

Materials:

  • 2-Amino-5-methylthiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Sodium thiosulfate (Na2S2O3) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask protected from light, dissolve 2-Amino-5-methylthiazole (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Amino-4-bromo-5-methylthiazole.

Step 2: Synthesis of this compound

Materials:

  • 2-Amino-4-bromo-5-methylthiazole

  • Sodium nitrite (NaNO2)

  • Hydrobromic acid (HBr), 48%

  • Copper(I) bromide (CuBr)

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Prepare a solution of 2-Amino-4-bromo-5-methylthiazole (1.0 eq) in aqueous hydrobromic acid at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid and heat it to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating the mixture for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization Data

The following tables summarize the expected analytical data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
2-Amino-4-bromo-5-methylthiazoleC4H5BrN2S193.07SolidHigh
This compoundC4H4BrNS178.05LiquidModerate

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR * δ (ppm) ~8.7-8.9 (s, 1H, H-2) : The proton at the C2 position of the thiazole ring is expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen and sulfur atoms. * δ (ppm) ~2.4-2.6 (s, 3H, -CH₃) : The methyl protons at the C5 position are expected to appear as a singlet in the upfield region.
¹³C NMR * δ (ppm) ~150-155 (C-2) : Quaternary carbon adjacent to nitrogen. * δ (ppm) ~115-120 (C-4) : Carbon bearing the bromine atom. * δ (ppm) ~130-135 (C-5) : Carbon attached to the methyl group. * δ (ppm) ~12-15 (-CH₃) : Methyl carbon.
Mass Spec. * M⁺ and M⁺+2 peaks : The presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. For C4H4BrNS, the expected molecular ion peaks would be around m/z 178 and 180. * Fragmentation : Common fragmentation pathways may include the loss of Br, CH₃, or cleavage of the thiazole ring.
FTIR * ~3100 cm⁻¹ : C-H stretching of the thiazole ring. * ~2920 cm⁻¹ : C-H stretching of the methyl group. * ~1500-1600 cm⁻¹ : C=N and C=C stretching vibrations of the thiazole ring. * ~600-800 cm⁻¹ : C-Br stretching vibration.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 2-Amino-5-methylthiazole bromination Bromination with NBS start->bromination deamination Deamination via Sandmeyer Reaction bromination->deamination crude_product Crude this compound deamination->crude_product extraction Work-up & Extraction crude_product->extraction chromatography Column Chromatography / Distillation extraction->chromatography characterization Spectroscopic Characterization (NMR, MS, IR) chromatography->characterization final_product Pure this compound characterization->final_product

Caption: General workflow for the synthesis and purification.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on established organic chemistry principles and offers a viable route to this important heterocyclic building block. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound. This information is intended to support further research and development in the fields of medicinal chemistry and drug discovery.

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 4-Bromo-5-methylthiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages data from closely related analogs and computational models to infer its structural and electronic properties.

Chemical Structure and Properties

This compound is a substituted thiazole with the chemical formula C₄H₄BrNS. Its structure consists of a five-membered aromatic ring containing sulfur and nitrogen atoms, with a bromine atom at position 4 and a methyl group at position 5.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₄H₄BrNS--INVALID-LINK--
Molecular Weight 178.05 g/mol --INVALID-LINK--
CAS Number 132221-51-3--INVALID-LINK--

digraph "4_Bromo_5_methylthiazole_Structure" {
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N1 [label="N"]; C2 [label="C"]; S3 [label="S"]; C4 [label="C"]; C5 [label="C"]; Br6 [label="Br", fontcolor="#EA4335"]; C7 [label="CH₃", fontcolor="#34A853"];

C5 -- N1 [dir=none]; N1 -- C2 [dir=none]; C2 -- S3 [dir=none]; S3 -- C4 [dir=none]; C4 -- C5 [dir=none];

C4 -- Br6 [dir=none]; C5 -- C7 [dir=none];

// Double bonds edge [style=double]; C2 -- N1; C4 -- C5; }

Caption: 2D chemical structure of this compound.

Bonding and Electronic Structure

The thiazole ring is an aromatic system, with the π-electron delocalization contributing to its stability. The lone pair of electrons on the sulfur atom participates in the aromatic system, while the nitrogen atom's lone pair is generally considered to be in an sp² hybrid orbital in the plane of the ring, contributing to the molecule's basicity.

The bromine and methyl substituents influence the electronic properties of the thiazole ring. The methyl group is an electron-donating group through hyperconjugation, which can increase the electron density in the ring. Conversely, the bromine atom is an electron-withdrawing group due to its electronegativity (inductive effect), but it can also donate electron density to the ring through resonance. The interplay of these electronic effects influences the reactivity and spectroscopic properties of the molecule.

Spectroscopic Data (Inferred)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

NucleusPredicted Chemical Shift (ppm)Notes
¹H NMR
H2~8.5 - 8.8The proton at C2 is typically the most deshielded proton in the thiazole ring.
CH₃~2.3 - 2.6The methyl protons are expected in the typical range for methyl groups attached to an aromatic ring.
¹³C NMR
C2~150 - 155
C4~120 - 125The carbon bearing the bromine atom will be influenced by its electronegativity.
C5~140 - 145The carbon with the methyl substituent.
CH₃~15 - 20

Note: These are estimated values based on data for similar compounds and the expected electronic effects of the substituents. Actual experimental values may vary.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the searched literature. However, a plausible synthetic route can be inferred from general methodologies for the synthesis of substituted thiazoles.

Plausible Synthetic Pathway

A common method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. For this compound, a potential pathway could involve the reaction of a brominated α-haloketone with a thioamide.

Synthetic_Pathway_4_Bromo_5_methylthiazole Plausible Synthetic Pathway for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 3-Bromo-2-butanone reaction Hantzsch Thiazole Synthesis start1->reaction start2 Thioformamide start2->reaction product This compound reaction->product

Caption: A plausible synthetic route to this compound via the Hantzsch thiazole synthesis.

General Experimental Workflow for Characterization

Once synthesized, the structure and purity of this compound would be confirmed using a standard battery of analytical techniques.

Experimental_Workflow General Experimental Workflow for Characterization synthesis Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (e.g., GC-MS, ESI-MS) synthesis->ms ir Infrared Spectroscopy synthesis->ir xray Single Crystal X-ray Diffraction (if crystalline) synthesis->xray Optional data Data Analysis and Structure Elucidation nmr->data ms->data ir->data xray->data

Caption: A typical workflow for the characterization of a synthesized organic compound like this compound.

Conclusion

This compound is a halogenated and alkylated thiazole derivative with potential applications in various fields of chemistry. While detailed experimental data on its structure and bonding are scarce in the public domain, this guide provides a foundational understanding based on the established principles of heterocyclic chemistry and data from analogous compounds. Further experimental and computational studies are warranted to fully elucidate the precise structural parameters and electronic properties of this molecule, which will be invaluable for its future applications in research and development.

A Technical Guide to the Reactivity of Brominated Thiazoles: A Synthetic Chemist's Companion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical reactivity of brominated thiazoles, essential intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Bromination of the thiazole core provides a versatile handle for a wide array of chemical transformations, allowing for the strategic introduction of diverse functional groups.[3] The reactivity of a bromothiazole is critically dependent on the position of the bromine atom on the heterocyclic ring, a factor that governs its susceptibility to various reaction classes, including palladium-catalyzed cross-couplings, metal-halogen exchange, and nucleophilic aromatic substitution.

General Principles of Reactivity

The thiazole ring is an electron-deficient heterocycle, which influences the reactivity of its carbon positions. The order of reactivity for deprotonation and many substitution reactions is generally C2 > C5 > C4. Consequently, the position of the bromine atom dictates the synthetic pathways available.

  • 2-Bromothiazoles: The C2 position is the most electron-deficient and acidic, making 2-bromothiazoles highly reactive towards nucleophilic attack and oxidative addition in palladium catalysis.[4]

  • 5-Bromothiazoles: The C5 position is also activated and readily participates in various coupling and substitution reactions.[5][6] Electrophilic substitution on an unsubstituted thiazole typically occurs at the C5 position.[6]

  • 4-Bromothiazoles: The C4 position is generally the least reactive towards substitution and metalation.[5][7]

This differential reactivity allows for regioselective functionalization, even in polybrominated systems. For instance, in 2,4-dibromothiazole, cross-coupling reactions occur preferentially at the more electron-deficient C2 position.[4]

Caption: General reactivity order of bromothiazole isomers.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation involving bromothiazoles.[8][9] These methods are widely used in drug discovery to construct complex molecular architectures.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples a bromothiazole with an organoboron species, typically a boronic acid or ester, to form a new C-C bond.[11] It is widely used for synthesizing aryl- and heteroaryl-substituted thiazoles.[12]

Quantitative Data: Suzuki-Miyaura Coupling of Bromothiazoles

Entry Bromothiazole Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield (%) Ref
1 2-Amino-5-bromo-4-t-butylthiazole Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O ~85-95* [12]
2 4-Bromo-2-acetylthiazole 4-Pyridinylboronic acid pinacol ester Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane 92 [13]
3 2-Chloro-4-bromobenzothiazole Arylboronic acid Pd(OAc)₂ K₂CO₃ Dioxane/H₂O High* [8]

*Yields are representative estimates from analogous systems and require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

This general procedure is adapted for the coupling of 2-Amino-5-bromo-4-t-butylthiazole with an arylboronic acid.[12]

  • Setup: To a flame-dried Schlenk flask, add 2-Amino-5-bromo-4-t-butylthiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

G reagent_node reagent_node process_node process_node analysis_node analysis_node final_node final_node A 1. Combine Reactants (Bromothiazole, Boronic Acid, Base) B 2. Add Pd Catalyst & Ligand A->B In Schlenk Flask C 3. Purge with Inert Gas (Ar or N₂) B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction Mixture (80-120 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F 2-24 h G 7. Aqueous Workup & Extraction F->G Upon completion H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Pure Product I->J G start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node A Bromothiazole in THF B Cool to -78 °C A->B C Add n-BuLi (Metal-Halogen Exchange) B->C D Thiazolyl-lithium Intermediate C->D Forms reactive species E Add Electrophile (E+) (Quenching) D->E G Aqueous Workup & Purification E->G Forms new C-E bond F Functionalized Thiazole G->F

References

Technical Guide: Safety and Handling of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive safety and handling data for 4-Bromo-5-methylthiazole (CAS No. 132221-51-3) is not publicly available in standard safety data sheets. The following guide is based on the safety data for the closely related structural isomer, 2-Bromo-5-methylthiazole (CAS No. 41731-23-1) , and should be used as an illustrative example and for guidance purposes only. Researchers must conduct a thorough, independent risk assessment and consult with their institution's safety office before handling any chemical.

This technical whitepaper provides an in-depth overview of the safety protocols and handling procedures for brominated methylthiazole compounds, with a specific focus on the data available for 2-Bromo-5-methylthiazole. It is intended for researchers, scientists, and professionals in drug development who may work with this class of heterocyclic compounds.

Hazard Identification and Classification

Based on available data for the isomer 2-Bromo-5-methylthiazole, the compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized below.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Irritation2 / 2AH319: Causes serious eye irritation.[1][2]
Flammable Liquids4H227: Combustible liquid.
GHS Label Elements
ElementDetails
Pictogram
Signal Word Warning [1][2]
Hazard Statements H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H227: Combustible liquid.
Precautionary Statements Prevention: P210, P264, P280[1]Response: P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[1][2]Storage: P403+P235Disposal: P501

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties for 2-Bromo-5-methylthiazole. This data is critical for designing safe experimental and storage conditions.

PropertyValue
Molecular Formula C₄H₄BrNS
Molecular Weight 178.05 g/mol [3]
Appearance Colorless to Light yellow to Light orange clear liquid
Boiling Point 84 °C @ 12 mmHg
Flash Point 72 °C / 161.6 °F
Specific Gravity 1.68 (20/20)
Refractive Index 1.58
Purity >98.0% (GC)

Handling and Storage Protocols

Proper handling and storage are paramount to ensure laboratory safety. The following protocols are derived from established safety guidelines for this class of chemicals.

Engineering Controls

Operations should be conducted in a well-ventilated area. A certified chemical fume hood is required for all manipulations of the compound.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The workflow for selecting and using PPE is outlined in the diagram below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Task-Specific Hazards eye Eye Protection: Chemical safety goggles or face shield. (EN166 compliant) start->eye hand Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect before use. start->hand body Body Protection: Flame-retardant lab coat. Closed-toe shoes. start->body resp Respiratory Protection: Required if vapors/aerosols are generated. Use NIOSH/MSHA approved respirator. start->resp

Figure 1. Personal Protective Equipment (PPE) selection workflow.
Safe Handling Practices

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Keep away from heat, sparks, and open flames.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • The compound is listed as air-sensitive; handle and store under an inert atmosphere (e.g., Nitrogen or Argon).

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is in a cool, dark place, ideally below 15°C.

Emergency and First-Aid Procedures

A clear and logical response workflow is critical in the event of an exposure or spill.

Exposure Response Workflow

The following diagram outlines the immediate steps to be taken following accidental exposure.

Emergency_Response cluster_emergency Exposure First-Aid Protocol exposure Exposure Event skin Skin Contact: 1. Immediately remove contaminated clothing. 2. Wash with plenty of soap and water. 3. Seek medical attention if irritation persists. exposure->skin eye Eye Contact: 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing and seek immediate medical attention. exposure->eye inhalation Inhalation: 1. Move person to fresh air. 2. Keep at rest in a position comfortable for breathing. 3. Seek medical attention if feeling unwell. exposure->inhalation ingestion Ingestion: 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. exposure->ingestion

Figure 2. First-aid workflow for different exposure routes.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: The compound is a combustible liquid. Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.

  • Containment and Cleanup: Absorb spillage with inert material (e.g., sand, vermiculite). Collect and place in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.

Stability and Reactivity

  • Reactivity: No specific data available; however, hazardous polymerization is not expected to occur.

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Exposure to air, heat, flames, and sparks.[1]

  • Incompatible Materials: Strong oxidizing agents.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for 2-Bromo-5-methylthiazole are not available in the consulted safety data sheets. No quantitative data (e.g., LD50, LC50) is provided. As a halogenated heterocyclic compound, it should be handled with the assumption of potential toxicity. It must not be released into the environment, and disposal should be managed through a licensed hazardous waste disposal company.

Conclusion

While a comprehensive safety profile for this compound is not currently available, the data for its isomer, 2-Bromo-5-methylthiazole, indicates that it is a combustible liquid that causes significant skin and eye irritation.[1] All handling should be performed by qualified personnel in a controlled laboratory setting, adhering strictly to the engineering controls, PPE requirements, and handling protocols outlined in this guide. A thorough, substance-specific risk assessment is mandatory before commencing any work.

References

An In-depth Technical Guide to 4-Bromo-5-methylthiazole: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-methylthiazole, a heterocyclic building block with significant potential in medicinal chemistry. We delve into its commercial availability from various suppliers, detail a common synthetic route, and explore its applications in drug discovery, particularly focusing on its role as a potential modulator of inflammatory pathways.

Commercial Availability and Suppliers

This compound (CAS No. 132221-51-3) is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity and available quantities can vary, impacting its suitability for different stages of research and development. Below is a comparative table of suppliers offering this compound. Researchers are advised to request a certificate of analysis (CoA) to verify the purity and identity of the product before use.

SupplierPurity/SpecificationAvailable QuantitiesNotes
China Skyrun Industrial Co., ltd Industrial/Pharmaceutical GradeBulk quantities (Metric Ton) available upon request.A reputable trader on the Echemi platform with several years of experience.[1]
BLD Pharm Purity specified per batch (NMR, HPLC, LC-MS, UPLC data available).Gram to kilogram scale.Offers online ordering with special pricing. Storage conditions are specified as inert atmosphere, under -20°C.[2]
Dana Bioscience Sold as 4-Bromo-5-(bromomethyl)thiazole.1g quantities.Pricing is available on their website.
CymitQuimica Sells 4-Bromo-5-methylthiazol-2-amine with 97% purity.Gram scale.Product intended for laboratory use only.
AK Scientific, Inc. Sells 2-Bromo-5-(bromomethyl)-4-methylthiazole with a minimum purity of 95%.100mg, 1g, 5g.All products are for research and development use only.
ChemScene Sells 4-Bromo-5-(bromomethyl)-2-methylthiazole.Inquire for quantities.Offers custom synthesis and process optimization services.[3]

Synthesis of this compound and Related Derivatives

A plausible synthetic route, based on established chemical principles for thiazole chemistry, is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Hantzsch Thiazole Synthesis cluster_intermediate Intermediate cluster_reaction2 Bromination cluster_product Final Product Thiourea Thiourea Reaction1 Reaction with 3-chlorobutan-2-one Thiourea->Reaction1 2-Amino-4,5-dimethylthiazole 2-Amino-4,5-dimethylthiazole Reaction1->2-Amino-4,5-dimethylthiazole Reaction2 Bromine in Acetic Acid 2-Amino-4,5-dimethylthiazole->Reaction2 This compound This compound Reaction2->this compound

A potential synthetic workflow for this compound.
General Experimental Protocol for Bromination of a 2-Aminothiazole Derivative

This protocol describes a general method for the bromination of 2-aminothiazoles.

Materials:

  • 2-Amino-4-methylthiazole (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-amino-4-methylthiazole derivative (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Applications in Drug Discovery: Modulation of Inflammatory Pathways

Thiazole-containing compounds are a well-established class of pharmacophores with a broad range of biological activities, including anti-inflammatory, and anticancer properties. The bromine atom on the this compound scaffold serves as a versatile synthetic handle for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Research on structurally related thiazole derivatives suggests that they can exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and by inhibiting the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Potential Involvement in the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription Stimulus e.g., TNF-α, IL-1β Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to nucleus DNA DNA NFkB_nucleus->DNA binds to Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription 4-Bromo-5-methylthiazole_Derivative This compound Derivative (Hypothesized) 4-Bromo-5-methylthiazole_Derivative->IKK_complex inhibits (potential)

Hypothesized inhibition of the NF-κB pathway by a this compound derivative.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes is a common strategy for the development of anti-inflammatory drugs.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay can be used to determine the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound or positive control to the designated wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound, Controls Plate_Setup Set up 96-well plate: Add Buffer, Heme, Enzyme Prepare_Reagents->Plate_Setup Add_Compound Add Test Compound/ Controls Plate_Setup->Add_Compound Pre_incubation Pre-incubate at 37°C Add_Compound->Pre_incubation Start_Reaction Add Arachidonic Acid Pre_incubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction PGE2_Quantification Quantify PGE2 (ELISA) Stop_Reaction->PGE2_Quantification Data_Analysis Calculate % Inhibition and IC50 PGE2_Quantification->Data_Analysis

A typical workflow for a COX inhibition assay.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with considerable promise for the development of novel therapeutics, particularly in the area of anti-inflammatory drug discovery. Its potential to modulate key inflammatory pathways, such as the NF-κB cascade and the arachidonic acid pathway, makes it an attractive starting point for medicinal chemistry campaigns. The information and protocols provided in this guide are intended to support researchers in their efforts to explore the full therapeutic potential of this and related thiazole derivatives.

References

The Emerging Therapeutic Potential of the 4-Bromo-5-methylthiazole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3][4][5][6][7][8] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8] This technical guide delves into the potential biological activities of a specific, yet promising scaffold: 4-Bromo-5-methylthiazole . By examining structure-activity relationships (SAR) from closely related analogues, this paper aims to provide a comprehensive overview of its therapeutic promise, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The introduction of a bromine atom at the 4-position and a methyl group at the 5-position is anticipated to modulate the scaffold's lipophilicity, electronic properties, and steric profile, potentially enhancing its interaction with biological targets and leading to improved therapeutic efficacy.

Anticipated Biological Activities

Based on extensive research into substituted thiazole derivatives, the this compound scaffold is predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of a halogen, specifically bromine, has been shown in numerous studies to enhance the biological potency of various heterocyclic compounds.[9][10][11]

Potential Anticancer Activity

Thiazole derivatives are well-established as a promising class of anticancer agents, with some compounds already in clinical use, such as the chemotherapy drug Dasatinib.[1] These compounds exert their effects through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of key signaling pathways like NFkB/mTOR/PI3K/AkT.[2][9] The bromine substituent on the thiazole ring can significantly impact the anticancer activity. For instance, some bromo-substituted thiazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[5][12][13]

Quantitative Data on Anticancer Activity of Bromo-Thiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole derivative with bromide substitution (4b)MCF-731.5 ± 1.91[12]
Thiazole derivative with bromide substitution (4b)HepG251.7 ± 3.13[12]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[5]
4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole (3f)A549, MCF-7, HT29Significant Cytotoxicity[13]
2-(4-bromophenyl)imidazo[2,1-b][1][3][14]-5,6-dioxothiadiazoleA5492.58 - 6.47[15]
Methyl 2-[2-(4-bromophenyl)-6-hydroxyimidazo[2,1-b]-1,3,4- thiadiazol-5-yl]acetateA5492.58 - 6.47[15]
2-(4-bromophenyl)-5-hydroxy-7H-1,3,4 thiadiazolo[3,2-a]-7-oxopyrimidinA5492.58 - 6.47[15]

Signaling Pathways in Thiazole-Mediated Anticancer Activity

Thiazole derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. A key pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and proliferation. Thiazoles can inhibit this pathway, thereby inducing apoptosis and halting the cell cycle. Another important target is the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival.

anticancer_pathway Thiazole This compound Derivative PI3K PI3K Thiazole->PI3K Inhibition Apoptosis Apoptosis Thiazole->Apoptosis Induction MAPK MAPK Pathway Thiazole->MAPK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Figure 1: Potential anticancer signaling pathways modulated by this compound derivatives.

Potential Antimicrobial Activity

The thiazole scaffold is a crucial component in many antimicrobial agents.[6][10][11][16][17][18] The incorporation of a bromine atom and a methyl group can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Bromo-substituted thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity of Bromo- and Methyl-Thiazole Derivatives

Compound ClassMicroorganismMIC (µM)Reference
3-Bromo-derivative (14) of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-oneS. aureus, E. coli, etc.Favorable activity[10][11]
4-Bromo-derivative (15) of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-oneS. aureus, E. coli, etc.Less active than 3-bromo[10][11]
4-methylthiazole-(benz)azole derivative (3f)P. aeruginosaModest activity[16][17]
Bromo-substituted benzothiazole (43b)S. aureus, B. subtilis, E. coliZOI = 21-27 mm[18]
Bromo-substituted benzothiazole (41c)E. coli3.1 µg/ml[18]
Bromo-substituted benzothiazole (41c)P. aeruginosa6.2 µg/ml[18]
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (3g)P. aeruginosa, E. coli0.21[19]

General Workflow for Antimicrobial Screening

A typical workflow for evaluating the antimicrobial potential of new compounds involves initial screening to identify active compounds, followed by quantitative assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

antimicrobial_workflow Start Synthesized 4-Bromo-5- methylthiazole Derivatives Screening Primary Screening (e.g., Agar Disc Diffusion) Start->Screening Active Active Compounds Identified Screening->Active End Lead Compound Identification Screening->End No Active Compounds MIC MIC Determination (Broth Microdilution) Active->MIC Yes MBC_MFC MBC/MFC Determination MIC->MBC_MFC MBC_MFC->End anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole This compound Derivative Thiazole->COX Inhibition Thiazole->LOX Inhibition synthesis_workflow Start β-ketoester & Thiourea Bromination α-Bromination of β-ketoester Start->Bromination Cyclocondensation Cyclocondensation with Thiourea Bromination->Cyclocondensation Purification Purification (Recrystallization/Chromatography) Cyclocondensation->Purification Product This compound Derivative Purification->Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-5-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-bromo-5-methylthiazole and its derivatives, compounds of interest in medicinal chemistry and drug discovery due to the versatile reactivity of the thiazole ring and the influence of its substituents on biological activity. The protocols outlined below are based on the well-established Hantzsch thiazole synthesis and subsequent modifications.

Introduction and Significance

Thiazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom at the 4-position and a methyl group at the 5-position of the thiazole ring creates a scaffold with significant potential for further functionalization, making this compound derivatives valuable intermediates in the synthesis of novel therapeutic agents. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the methyl group can influence the steric and electronic properties of the molecule, potentially enhancing its interaction with biological targets.[3]

Synthesis of this compound (Parent Compound)

The primary route for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the parent compound, 3-bromo-2-butanone is reacted with formamide.

Protocol 1: Hantzsch Synthesis of this compound

Materials:

  • 3-Bromo-2-butanone

  • Formamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromo-2-butanone (1 equivalent) in absolute ethanol.

  • Add formamide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary: Synthesis of this compound
ReagentMolar RatioKey Reaction ParametersProductYield (%)
3-Bromo-2-butanone1.0Reflux in ethanol, 4-6 hThis compound60-70% (typical)
Formamide1.2

Note: Yields are estimated based on similar Hantzsch thiazole syntheses and may vary depending on the specific reaction conditions and scale.

Synthesis of 2-Amino-4-bromo-5-methylthiazole Derivatives

A common and highly useful class of this compound derivatives are those bearing an amino group at the 2-position. These are readily synthesized via the Hantzsch reaction using thiourea or substituted thioureas.

Protocol 2: Synthesis of 2-Amino-4-bromo-5-methylthiazole

Materials:

  • 3-Bromo-2-butanone

  • Thiourea

  • Ethanol (95%)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to facilitate precipitation of the product hydrobromide salt.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • To obtain the free base, suspend the hydrobromide salt in water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated 2-amino-4-bromo-5-methylthiazole by vacuum filtration, wash with water, and dry.

Data Summary: Synthesis of 2-Amino-4-bromo-5-methylthiazole Derivatives
α-HaloketoneThio-reagentProductYield (%)Reference
3-Bromo-2-butanoneThiourea2-Amino-4-bromo-5-methylthiazoleHighAnalogous to[4]
3-Bromo-2-butanoneN-methylthiourea2-(Methylamino)-4-bromo-5-methylthiazoleGoodGeneral Hantzsch[5][6]
3-Bromo-2-butanoneN-phenylthiourea2-(Phenylamino)-4-bromo-5-methylthiazoleGoodGeneral Hantzsch[5][6]

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic pathways described in this document.

G Synthesis of this compound Derivatives cluster_0 Protocol 1: Hantzsch Synthesis of Parent Compound cluster_1 Protocol 2: Synthesis of 2-Amino Derivatives A1 3-Bromo-2-butanone C1 Reaction: Reflux in Ethanol A1->C1 B1 Formamide B1->C1 D1 This compound C1->D1 A2 3-Bromo-2-butanone C2 Reaction: Reflux in Ethanol A2->C2 B2 Thiourea / Substituted Thiourea B2->C2 D2 2-Amino-4-bromo-5-methylthiazole Derivative C2->D2

Caption: General workflows for the synthesis of this compound and its 2-amino derivatives.

G Hantzsch Thiazole Synthesis Mechanism start α-Haloketone + Thioamide step1 Nucleophilic attack of Sulfur on α-carbon start->step1 intermediate1 Thioether Intermediate step1->intermediate1 step2 Intramolecular cyclization intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product Thiazole Product step3->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

The protocols described provide a robust framework for the synthesis of this compound and its 2-amino derivatives. These compounds are valuable building blocks for the development of novel molecules with potential therapeutic applications. The Hantzsch thiazole synthesis is a versatile and reliable method for constructing the core thiazole ring, and the resulting brominated products are amenable to a wide range of subsequent chemical transformations. Researchers in drug discovery and organic synthesis can utilize these methods to generate libraries of novel thiazole derivatives for biological screening.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the functionalization of heterocyclic systems. This document provides a detailed protocol for the Suzuki coupling of 4-bromo-5-methylthiazole with various arylboronic acids, a key transformation for the synthesis of novel 4-aryl-5-methylthiazole derivatives. These products are of significant interest in drug discovery for creating libraries of compounds for screening and lead optimization.

The protocol described herein is based on established methodologies for the Suzuki coupling of heteroaryl bromides. Optimization of reaction parameters such as catalyst, ligand, base, and solvent may be necessary to achieve optimal yields for specific substrates.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound (arylboronic acid) in the presence of a base.

Suzuki_Reaction cluster_reactants Reactants cluster_products Products This compound This compound 4-Aryl-5-methylthiazole 4-Aryl-5-methylthiazole This compound->4-Aryl-5-methylthiazole Pd Catalyst, Base, Solvent, Heat Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->4-Aryl-5-methylthiazole

Caption: General scheme of the Suzuki coupling reaction.

Materials and Reagents

  • Substrate: this compound

    • Molecular Formula: C₄H₄BrNS

    • Molecular Weight: 178.05 g/mol

    • Appearance: Pale-yellow to yellow-brown liquid

  • Coupling Partner: Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium Catalyst:

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

  • Solvent:

    • 1,4-Dioxane

    • Toluene

    • N,N-Dimethylformamide (DMF)

    • Aqueous mixtures (e.g., Dioxane/Water)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Standard laboratory glassware (Schlenk flask or sealed reaction vial)

  • Magnetic stirrer and heating plate or oil bath

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The quantities are provided for a 1 mmol scale reaction and should be adjusted accordingly.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 178 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Inert Atmosphere:

    • Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg) to the reaction mixture.

  • Reaction:

    • Place the flask in a preheated oil bath or on a heating plate and stir the reaction mixture at a temperature between 80-110 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-5-methylthiazole product.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Workflow A Reaction Setup (Add Reactants and Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent & Catalyst Addition B->C D Heating & Stirring (80-110 °C, 2-24h) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Work-up (Quench, Extract, Wash) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in medicinal chemistry and materials science.[3][4] Its mild reaction conditions and broad functional group tolerance make it particularly suitable for the synthesis of complex molecules, including functionalized heterocyclic compounds.[2][3]

This document provides detailed application notes and protocols for the Sonogashira coupling of 4-bromo-5-methylthiazole with various terminal alkynes. The thiazole motif is a key structural component in many biologically active compounds, and the introduction of an alkynyl moiety at the 4-position via Sonogashira coupling opens avenues for further molecular diversification and the development of novel therapeutic agents and functional materials. The protocols provided herein are based on established methodologies for the Sonogashira coupling of structurally similar bromo-heterocycles.[3][4]

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl bromide (this compound) to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex is followed by reductive elimination, which yields the final coupled product and regenerates the active palladium(0) catalyst.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. The organic layer is then washed with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-alkynyl-5-methylthiazole derivative.[3]

Data Presentation

The following table summarizes representative reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with other bromo-heterocycles.[4]

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemperature (°C)Time (h)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-6
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRoom Temp12-24
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFReflux8-12
41-HexynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene606-8
53-EthynylpyridinePd(OAc)₂/XPhos (2)CuI (4)Cs₂CO₃Dioxane10012

Mandatory Visualization

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Pd Catalyst, and CuI in a dry flask inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm 1. add_reagents Add Anhydrous Solvent, Amine Base, and Terminal Alkyne inert_atm->add_reagents 2. stir_heat Stir at Specified Temperature (RT - 80 °C) add_reagents->stir_heat 3. monitor Monitor Reaction Progress (TLC, LC-MS) stir_heat->monitor 4. quench Cool and Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract 5. purify Purify by Column Chromatography extract->purify 6. final_product 4-Alkynyl-5-methylthiazole purify->final_product Yields

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Catalytic_Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Pd(II) Complex pd0->pd_complex Oxidative Addition (this compound) alkyne_complex Alkyne-Pd Complex alkyne_complex->pd0 Regeneration product R-C≡C-R' alkyne_complex->product Reductive Elimination cu_acetylide Cu(I) Acetylide cu_acetylide->alkyne_complex Transmetalation terminal_alkyne Terminal Alkyne (R'-C≡C-H) terminal_alkyne->cu_acetylide [CuI], Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive compounds utilizing 4-Bromo-5-methylthiazole as a key building block. The thiazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines synthetic strategies, experimental procedures, and biological evaluation data for novel compounds derived from this compound.

Introduction to this compound in Drug Discovery

This compound is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of diverse molecular architectures. The presence of a bromine atom at the 4-position allows for facile introduction of various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[4][5][6] The methyl group at the 5-position can also influence the steric and electronic properties of the final compounds, potentially enhancing their biological activity and selectivity.[3]

Synthetic Strategies and Key Reactions

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These methods offer a high degree of functional group tolerance and are widely used in the construction of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for the formation of a C-C bond between this compound and various aryl or heteroaryl boronic acids or esters.[5][7] This reaction is instrumental in the synthesis of biaryl and heteroaryl-thiazole derivatives, which are common motifs in bioactive compounds.

Heck Coupling

The Mizoroki-Heck reaction enables the coupling of this compound with alkenes to introduce vinyl substituents.[4][6][8] This reaction is particularly useful for the synthesis of precursors that can be further modified or for compounds where a vinyl linkage is a key structural feature.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Heck coupling reactions using this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the synthesis of 4-aryl-5-methylthiazole derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[5]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)[5]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[5]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for synthesis and purification

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[5]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[5]

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methylthiazole.[5]

Protocol 2: Heck Coupling of this compound with Alkenes

This protocol provides a general method for the synthesis of 4-vinyl-5-methylthiazole derivatives.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylic ester) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for synthesis and purification

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF), the alkene (1.2 eq), and the base (e.g., Et₃N, 1.5 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.[4]

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.

Bioactivity Data

The following tables summarize the biological activities of representative compounds synthesized from bromo-thiazole precursors.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
p2 MCF7 (Breast)10.5[9]
5c Glioblastoma10.67 ± 0.94[10]
5f Glioblastoma4.72 ± 3.92[10]
5h Glioblastoma3.20 ± 0.32[10]
4b MCF-7 (Breast)31.5 ± 1.91[11]
4b HepG2 (Liver)51.7 ± 3.13[11]
5 MCF-7 (Breast)28.0 ± 1.69[11]
5 HepG2 (Liver)26.8 ± 1.62[11]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
14o Salmonella typhimurium31.25[12]
14o Proteus vulgaris31.25[12]
46 Antibacterial46.9 - 93.7[2]
46 Antifungal5.8 - 7.8[2]
3g Pseudomonas aeruginosa0.21 µM[13]
3g Escherichia coli0.21 µM[13]

Visualizations

The following diagrams illustrate the key synthetic pathways and experimental workflows.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Schlenk Flask Reagents Add this compound, Arylboronic Acid, Catalyst, Base Start->Reagents Inert Evacuate and Backfill with Inert Gas Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to 80-110 °C Solvent->Heat Stir Stir for 4-24h (Monitor by TLC/LC-MS) Heat->Stir Cool Cool to Room Temp Stir->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 4-Aryl-5-methylthiazole Purify->Product

Figure 1: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck_Coupling_Pathway reagents This compound Alkene conditions Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., Et₃N) Solvent (e.g., DMF) Heat (100 °C) reagents->conditions Heck Reaction product 4-Vinyl-5-methylthiazole Derivative conditions->product byproducts {HBr salt} conditions->byproducts

Figure 2: General reaction scheme for the Heck coupling of this compound.

Bioactive_Compound_Logic Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (with Boronic Acids) Coupling->Suzuki Heck Heck (with Alkenes) Coupling->Heck Library Library of Thiazole Derivatives Suzuki->Library Heck->Library Screening Biological Screening Library->Screening Anticancer Anticancer Activity Screening->Anticancer Antimicrobial Antimicrobial Activity Screening->Antimicrobial Other Other Bioactivities Screening->Other

Figure 3: Logical workflow from starting material to bioactive compounds.

References

Application Notes and Protocols: 4-Bromo-5-methylthiazole as a Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. The thiazole motif is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The presence of a bromine atom at the 4-position and a methyl group at the 5-position of the thiazole ring offers strategic advantages for synthetic modifications. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments. The methyl group can influence the steric and electronic properties of the final compound, potentially enhancing its binding affinity and selectivity for biological targets. These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, along with detailed experimental protocols and relevant biological data.

Key Applications in Pharmaceutical Development

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer and inflammatory disorders. The strategic functionalization of the this compound core allows for the synthesis of targeted therapies.

Anticancer Drug Discovery: Kinase Inhibitors

The 2-aminothiazole moiety, readily accessible from this compound, is a key pharmacophore in several approved and investigational kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cell proliferation, differentiation, and survival.

Dasatinib Intermediate Synthesis:

Dasatinib is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key intermediate in the synthesis of Dasatinib is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. While various synthetic routes to this intermediate exist, a plausible pathway can be designed starting from this compound, showcasing its utility as a foundational building block.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors:

The p38 MAPK signaling pathway is a central regulator of inflammatory responses. Its aberrant activation is implicated in a range of conditions, including rheumatoid arthritis and inflammatory bowel disease. 2-Aminothiazole derivatives have been identified as effective inhibitors of p38 MAPK.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Thiazole-containing compounds have demonstrated significant potential as VEGFR-2 inhibitors.

Quantitative Data Summary

The following tables summarize the biological activity of representative pharmaceutical compounds and derivatives that can be synthesized utilizing a this compound core structure.

Compound IDTarget KinaseR Group (at 5-position of thiazole)IC50 (nM)Cancer Cell LineReference
Dasatinib Bcr-Abl, Src family-C(O)NH(2-chloro-6-methylphenyl)<1K562[1]
VEGFR-2 Inhibitor 1 VEGFR-2Aryl/Heteroaryl via Suzuki Coupling45.9MCF-7[2]
VEGFR-2 Inhibitor 2 VEGFR-2Substituted Phenyl60.83HCT-116Not specified
p38α Inhibitor 1 p38α MAPK4-Fluorophenyl36Not specified[3]
p38α Inhibitor 2 p38α MAPKPhenyl515Not specified[3]
GSK-3β Inhibitor 1 GSK-3βBenzylidene2Not specified[1]

Table 1: Anticancer and Kinase Inhibitory Activity of Thiazole Derivatives.

Compound IDAssayIC50 (µg/mL)Reference
Anti-inflammatory 1 BSA Denaturation21.9Not specified
Anti-inflammatory 2 BSA Denaturation31.7Not specified

Table 2: Anti-inflammatory Activity of Thiazole Derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Key Dasatinib Intermediate: 2-Amino-N-(2-chloro-6-methylphenyl)-4-methylthiazole-5-carboxamide

This protocol outlines a potential multi-step synthesis starting from this compound.

Step 1: Synthesis of 4-Methylthiazole-5-carbonitrile

  • Materials: this compound (1.0 eq), Copper(I) cyanide (1.2 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DMF.

    • Add Copper(I) cyanide to the solution.

    • Heat the reaction mixture to 140-150 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-Amino-4-methylthiazole-5-carboxylic acid

  • Materials: 4-Methylthiazole-5-carbonitrile (1.0 eq), Concentrated Hydrochloric Acid.

  • Procedure:

    • In a round-bottom flask, add 4-methylthiazole-5-carbonitrile to concentrated hydrochloric acid.

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling to form 2-Amino-N-(2-chloro-6-methylphenyl)-4-methylthiazole-5-carboxamide

  • Materials: 2-Amino-4-methylthiazole-5-carboxylic acid (1.0 eq), 2-Chloro-6-methylaniline (1.1 eq), Thionyl chloride (1.2 eq) or a suitable coupling agent (e.g., HATU, HOBt/EDC), Anhydrous Dichloromethane (DCM) or DMF, Triethylamine (2.0 eq).

  • Procedure (using Thionyl Chloride):

    • Suspend 2-amino-4-methylthiazole-5-carboxylic acid in anhydrous DCM.

    • Add thionyl chloride dropwise at 0 °C and then stir at room temperature for 2 hours to form the acid chloride.

    • In a separate flask, dissolve 2-chloro-6-methylaniline and triethylamine in anhydrous DCM.

    • Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the palladium-catalyzed coupling of this compound with various boronic acids to introduce aryl or heteroaryl substituents.

  • Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Anhydrous solvent (e.g., 1,4-Dioxane/water mixture).

  • Procedure:

    • To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow start This compound step1 Cyanation (CuCN, DMF) start->step1 intermediate1 4-Methylthiazole-5-carbonitrile step1->intermediate1 step2 Hydrolysis (Conc. HCl) intermediate1->step2 intermediate2 2-Amino-4-methylthiazole- 5-carboxylic acid step2->intermediate2 step3 Amide Coupling (SOCl2, 2-Chloro-6-methylaniline) intermediate2->step3 product Dasatinib Intermediate step3->product

Caption: Synthetic workflow for a key Dasatinib intermediate.

p38_MAPK_pathway stimuli Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (ASK1, TAK1) stimuli->mapkkk mkk MKK3/6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (ATF2, MK2) p38->downstream phosphorylates inhibitor Thiazole-based p38 Inhibitor inhibitor->p38 inhibits response Inflammatory Response (Cytokine Production) downstream->response

Caption: p38 MAPK signaling pathway and point of inhibition.

VEGFR2_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 binds plc PLCγ vegfr2->plc activates pi3k PI3K vegfr2->pi3k activates inhibitor Thiazole-based VEGFR-2 Inhibitor inhibitor->vegfr2 inhibits raf Raf plc->raf akt Akt pi3k->akt migration Cell Migration pi3k->migration proliferation Cell Proliferation & Survival akt->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: VEGFR-2 signaling pathway in angiogenesis.

References

Application Notes and Protocols for C-N Cross-Coupling with 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-N cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of nitrogen-containing compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing C-N bonds with a broad substrate scope and high functional group tolerance.[1][2][3] This document provides detailed experimental procedures for the C-N cross-coupling of 4-bromo-5-methylthiazole with various amines, a key transformation for the synthesis of novel substituted thiazole derivatives with potential biological activity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle generally proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The desired N-substituted 5-methylthiazole product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1][2]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and needs to be optimized for specific substrates.

Experimental Workflow

The general workflow for a C-N cross-coupling experiment is depicted below. This involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Amine, Base, Catalyst, Ligand solvent Add Anhydrous Solvent reagents->solvent inert Degas and backfill with Inert Gas (Ar/N2) solvent->inert heat Heat Reaction Mixture (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: General experimental workflow for C-N cross-coupling.

Data Presentation: Common Reaction Conditions

The following table summarizes common reagents and conditions for the Buchwald-Hartwig C-N cross-coupling of aryl bromides, which can be adapted for this compound.

ComponentExamplesTypical Loading (mol%)Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1 - 5Pd(OAc)₂ is a common and relatively air-stable precursor. Pd₂(dba)₃ is a source of Pd(0).
Ligand BINAP, Xantphos, dppf, tBuBrettPhos2 - 10The choice of ligand is crucial and depends on the amine and aryl halide. Bulky, electron-rich phosphine ligands are often effective.[4]
Base Cs₂CO₃, K₃PO₄, NaOtBu, LiHMDS1.4 - 3.0 equivalentsThe base should be strong enough to deprotonate the amine but not so strong as to cause side reactions. NaOtBu is a strong, non-nucleophilic base. Cs₂CO₃ and K₃PO₄ are milder alternatives.
Solvent Toluene, 1,4-Dioxane, THF-Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used for their high boiling points.
Temperature (°C) 80 - 120-Reaction temperature depends on the reactivity of the substrates and the chosen solvent.
Atmosphere Inert (Argon or Nitrogen)-An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.
Heating Method Conventional (Oil Bath), Microwave-Microwave irradiation can significantly reduce reaction times.[5][6]

Experimental Protocols

The following are representative protocols for the C-N cross-coupling of this compound. Optimization may be required for specific amine coupling partners.

Protocol 1: General Procedure using Pd(OAc)₂/Xantphos

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or sealed vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.[4]

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-methylthiazole derivative.

Protocol 2: Microwave-Assisted Procedure

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • A suitable phosphine ligand (e.g., tBuBrettPhos, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous 1,4-dioxane

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst/ligand loading, using a more active ligand (e.g., biarylphosphines), a stronger base, or a higher reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The formation of side products may be due to an inappropriate choice of base or temperature. A milder base (e.g., K₃PO₄) or a lower reaction temperature may be beneficial.

  • Difficult Substrates: For sterically hindered or electron-deficient amines, more specialized catalyst systems and longer reaction times may be necessary. The use of pre-formed palladium catalysts can also be advantageous.[7]

By following these protocols and considering the key reaction parameters, researchers can effectively perform C-N cross-coupling reactions with this compound to generate a diverse range of substituted aminothiazole derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Functionalization of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 4-bromo-5-methylthiazole core, a key heterocyclic scaffold in medicinal chemistry. The thiazole moiety is a privileged structure found in numerous biologically active compounds, and the ability to selectively introduce molecular diversity at the 4-position is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

This document details generalized protocols for key palladium-catalyzed cross-coupling reactions and lithiation-based methodologies. While specific literature for this compound is limited, the provided protocols are based on well-established procedures for structurally related aryl and heteroaryl bromides and serve as a robust starting point for reaction optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the primary pathways for functionalization include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methylthiazoles

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or esters. This reaction is fundamental for accessing 4-aryl-5-methylthiazole derivatives, which are of significant interest in drug discovery.

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic Acid, Base, and Solvent inert Degas and Purge with Inert Gas (Ar or N2) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product 4-Aryl-5-methylthiazole purify->product pd0 Pd(0)Ln pd2_complex R-Pd(II)L2-Br (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition transmetalation_complex R-Pd(II)L2-C≡C-R' pd2_complex->transmetalation_complex Transmetalation cu_acetylide Cu(I)-C≡C-R' cu_acetylide->pd2_complex transmetalation_complex->pd0 Reductive Elimination product R-C≡C-R' (4-Alkynyl-5-methylthiazole) transmetalation_complex->product reagents This compound (R-Br) + Terminal Alkyne (R'-C≡C-H) cluster_conditions Reaction Conditions start This compound + Amine (Primary or Secondary) catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Bulky Phosphine Ligand (e.g., XPhos, BINAP) start->ligand base Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄) start->base product 4-Amino-5-methylthiazole Derivative catalyst->product ligand->product base->product cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Purification start This compound in Anhydrous THF cool Cool to -78 °C start->cool add_buli Add n-BuLi or t-BuLi (Bromine-Lithium Exchange) cool->add_buli intermediate 4-Lithio-5-methylthiazole add_buli->intermediate add_electrophile Add Electrophile (e.g., Aldehyde, CO₂, etc.) intermediate->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench_aq Aqueous Quench (e.g., sat. NH₄Cl) warm->quench_aq extract Extraction quench_aq->extract purify Purification extract->purify product 4-Substituted-5-methylthiazole purify->product

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-5-methylthiazole. The functionalization of the thiazole ring, a key scaffold in many biologically active compounds, is of significant interest in medicinal chemistry and materials science. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings offer versatile and efficient methods for creating new carbon-carbon and carbon-nitrogen bonds at the C4 position of the 5-methylthiazole core.

Application Notes

The 4-substituted-5-methylthiazole moiety is a valuable pharmacophore present in a wide range of biologically active molecules. The ability to introduce diverse substituents at the C4 position through robust cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the generation of novel compound libraries for drug discovery.

  • Suzuki-Miyaura Coupling: This reaction is one ofthe most widely used C-C bond-forming reactions due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. It is particularly useful for synthesizing aryl- and heteroaryl-substituted thiazoles.

  • Sonogashira Coupling: A powerful method for the formation of C(sp²)-C(sp) bonds, the Sonogashira reaction introduces alkynyl groups onto the thiazole ring.[1][2] These alkynyl-thiazoles are versatile intermediates for further transformations or can be integral parts of conjugated systems in materials science.[2] The reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[2]

  • Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize N-aryl and N-alkyl-4-aminothiazoles by forming a C-N bond between this compound and a primary or secondary amine.[3][4] This is a crucial transformation in medicinal chemistry, as the amino-thiazole scaffold is present in many pharmaceuticals.

  • Heck Reaction: The Heck reaction couples this compound with alkenes to form substituted vinylthiazoles.[5][6] This reaction is highly stereoselective, typically affording the trans isomer, and is valuable for synthesizing precursors to complex molecules.[5]

  • Stille Coupling: This reaction involves the coupling of the bromothiazole with an organotin reagent.[7][8][9] A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents.[9] However, the toxicity of tin compounds is a significant drawback.[7]

  • Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid or organotin counterparts.[10][11] This increased reactivity allows for couplings that may be challenging with other methods, although organozinc reagents are sensitive to moisture and air.[10]

Data Presentation: Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of this compound and analogous brominated heterocycles.

Table 1: Suzuki-Miyaura Coupling of Brominated Heterocycles with Arylboronic Acids
EntryBrominated HeterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoanilinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001298[12]
22-Bromo-5-methylpyridin-4-amine4-Methoxyphenylboronic acidPd(OAc)₂ (3)-K₂CO₃Isopropanol/H₂OReflux8-12~90 (analogous)[13]
34-BromoacetophenonePhenylboronic acidSupported Pd(II)-N₂O₂ (0.25)-Na₂CO₃DMA14024>95[14]
45-Bromo-7-azaindole derivative4-Fluorophenylboronic acidPdCl₂(PPh₃)₂ (10)-K₂CO₃DMF/EtOH100291[15][16]
Table 2: Sonogashira Coupling of Brominated Heterocycles with Terminal Alkynes
EntryBrominated HeterocycleTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)DIPATHF601295[2]
25-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-693[17]
35-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24~85[17]
4Aryl Bromide3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT1.5100[1]
Table 3: Buchwald-Hartwig Amination of Brominated Heterocycles with Amines
EntryBrominated HeterocycleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-2-cyanothiazoleDiphenylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1101296[4]
24-Bromo-1H-imidazole4-MethoxyanilinePd precatalyst (2)Biarylphosphine ligand (2)LHMDSTHFRT1286[18]
32-Bromo-1H-imidazoleAnilinePd precatalyst (2)Biarylphosphine ligand (2)LHMDSTHFRT1290[18]
42-Bromo-13α-estrone derivativeAnilinePd(OAc)₂ (10)XPhos (10)Cs₂CO₃Toluene100 (MW)0.1795[3]

Note: Data for Heck, Stille, and Negishi couplings with this compound are less commonly reported in literature. The protocols provided below are based on general procedures for aryl bromides and should be optimized for this specific substrate.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and standard Schlenk techniques unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the coupling of bromo-heterocycles.[13]

Materials:

  • This compound (1.0 mmol, 178 mg)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Isopropanol (10 mL)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.

  • Add the isopropanol and water solvent mixture.

  • Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol is adapted from procedures for the coupling of bromoindoles.[17]

Materials:

  • This compound (1.0 mmol, 178 mg)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 10 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After cooling to room temperature, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol is based on the amination of 5-bromothiazoles.[4]

Materials:

  • This compound (1.0 mmol, 178 mg)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 mmol, 46 mg)

  • Xantphos (0.1 mmol, 58 mg)

  • Caesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a Schlenk tube, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add this compound and the amine.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Catalytic Cycles and Workflows

G General Palladium(0)-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-M (Coupling Partner) PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Cross-Coupling Setup 1. Reaction Setup (Reagents, Catalyst, Solvent under Inert Atmosphere) Reaction 2. Heating & Stirring (Specified Temp. & Time) Setup->Reaction Monitor 3. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Workup (Quenching, Extraction) Monitor->Workup Complete Dry 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) Workup->Dry Purify 6. Purification (Column Chromatography) Dry->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for a cross-coupling reaction.

G Decision Tree for Coupling Partner Selection Start Desired Bond Type? CC_sp2 C(sp²)-C(sp²) (Aryl/Vinyl) Start->CC_sp2 C-C CN C(sp²)-N (Amino) Start->CN C-N CC_sp C(sp²)-C(sp) (Alkynyl) CC_sp2->CC_sp sp or sp²? CC_alkene C(sp²)-C(vinyl) (Alkene) CC_sp2->CC_alkene Alkene? Suzuki Suzuki Reaction (Boronic Acid) CC_sp2->Suzuki Stille Stille Reaction (Organostannane) CC_sp2->Stille Negishi Negishi Reaction (Organozinc) CC_sp2->Negishi Sonogashira Sonogashira Reaction (Terminal Alkyne) CC_sp->Sonogashira Buchwald Buchwald-Hartwig (Amine) CN->Buchwald Heck Heck Reaction (Alkene) CC_alkene->Heck

Caption: Logic diagram for selecting a suitable cross-coupling reaction.

References

Application Notes and Protocols for the Use of 4-Bromo-5-methylthiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The functionalization of the thiazole ring allows for the systematic exploration of the chemical space around a target kinase's active site, enabling the development of potent and selective inhibitors. 4-Bromo-5-methylthiazole is a key building block in this context, with the bromine atom providing a versatile handle for carbon-carbon bond formation through cross-coupling reactions. This allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position, which can be crucial for achieving high binding affinity and specificity.

This document provides detailed application notes and protocols for the synthesis of a representative kinase inhibitor using this compound as a starting material, with a focus on the inhibition of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a range of diseases, including rheumatoid arthritis and inflammatory bowel disease.[1]

Key Application: Synthesis of p38 MAPK Inhibitors

The primary application of this compound in this context is the synthesis of Type II p38 MAPK inhibitors. These inhibitors are designed to bind to the ATP-binding pocket of the kinase, stabilizing an inactive conformation. The general synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the thiazole ring. This substituent is crucial for interacting with a hydrophobic region within the kinase's active site.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of hypothetical p38 MAPKα inhibitors synthesized from this compound. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the p38 MAPKα enzymatic activity.

Compound IDR Group (at 4-position)IC50 (nM) for p38 MAPKα
1a 4-Fluorophenyl50
1b 4-Pyridinyl75
1c 3-Aminophenyl120
1d 4-Methoxyphenyl95

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 4-(4-fluorophenyl)-5-methylthiazole (Compound 1a), a representative p38 MAPK inhibitor.

Materials:

  • This compound

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(4-fluorophenyl)-5-methylthiazole.

In Vitro Kinase Inhibition Assay (p38 MAPKα)

The following protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against p38 MAPKα using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized inhibitor compounds

  • p38 MAPKα enzyme

  • Substrate peptide (e.g., MEF2C)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the substrate peptide.

  • Initiate the kinase reaction by adding a solution of the p38 MAPKα enzyme and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

p38_MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, ASK1) Extracellular_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates Kinase_Inhibitor 4-Aryl-5-methylthiazole Inhibitor Kinase_Inhibitor->p38_MAPK Inflammatory_Response Inflammatory Response Downstream_Substrates->Inflammatory_Response

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: this compound & Arylboronic Acid Suzuki_Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C) Start->Suzuki_Coupling Workup Aqueous Workup (EtOAc, H2O, Brine) Suzuki_Coupling->Workup Purification Purification (Silica Gel Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (p38 MAPKα) Characterization->Kinase_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis

Caption: Experimental Workflow for Synthesis and Evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 4-Bromo-5-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with this compound can often be attributed to several critical factors. A systematic approach to troubleshooting should involve the following:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. For heteroaryl bromides like this compound, standard catalysts such as Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: The base is crucial for the activation of the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, K₃PO₄ is often a robust option.[1][2]

  • Solvent and Temperature: The reaction requires an appropriate solvent to ensure the solubility of all components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) with water is commonly used to dissolve the inorganic base.[1] Reaction temperatures typically range from 80-110 °C. Excessive heat can lead to catalyst decomposition and side reactions, so optimizing the temperature is essential.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is critical to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent catalyst deactivation.

Q2: I am observing significant amounts of side products in my reaction. What are the likely culprits and how can I minimize them?

A2: Two common side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling of the starting materials.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. This is often promoted by excess base or the presence of water. To mitigate this, you can:

    • Use anhydrous solvents and ensure all reagents are dry.

    • Employ a milder base or use the minimum effective amount.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can release the boronic acid slowly under the reaction conditions.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the this compound. Homocoupling of the boronic acid is often promoted by the presence of oxygen. To minimize homocoupling:

    • Rigorously degas all solvents and reagents.

    • Use a slight excess of the this compound relative to the boronic acid.

    • Adding the boronic acid slowly to the reaction mixture can also help by keeping its instantaneous concentration low.

Q3: How does the methyl group on the thiazole ring affect the Suzuki coupling reaction?

A3: The methyl group at the 5-position of the thiazole ring can exert both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can slightly influence the reactivity of the C-Br bond. Sterically, the methyl group is adjacent to the site of coupling, which can introduce some steric hindrance. This may necessitate the use of bulky phosphine ligands on the palladium catalyst to overcome the steric barrier and facilitate efficient coupling.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Observation Potential Cause Suggested Solution
No reaction or very low conversion of starting materials Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider screening different catalyst/ligand combinations (e.g., Pd(OAc)₂ with SPhos or XPhos).
Inappropriate baseScreen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and dry.
Insufficient temperatureGradually increase the reaction temperature, monitoring for any signs of decomposition.
Poor solubility of reagentsTry a different solvent system (e.g., DMF/water, toluene/water) or adjust the solvent ratio.
Consumption of starting material but low yield of desired product Protodeboronation of boronic acidUse anhydrous solvents, a milder base, or a boronate ester.
Catalyst decompositionLower the reaction temperature. Ensure a sufficiently high ligand-to-palladium ratio to stabilize the catalyst.
Homocoupling of reagentsThoroughly degas the reaction mixture. Use a slight excess of this compound.
Formation of multiple unidentified byproducts Reaction temperature is too highLower the reaction temperature and monitor the reaction progress more frequently.
Impure starting materialsVerify the purity of this compound and the boronic acid by NMR or other analytical techniques.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of bromo-heterocycles with various arylboronic acids. While this data is not specific to this compound, it provides a useful baseline for optimization.[1][3][4][5][6]

Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O901680-90
3-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene/H₂O110875-85
2-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1001860-75
3-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (5)K₂CO₃ (3)DMF/H₂O1002450-70

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki coupling reaction and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent and degassed water (e.g., a 4:1 mixture of 1,4-dioxane to water) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_halide R-Pd(II)Ln-Br (R = 4-(5-methylthiazolyl)) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)Ln-Ar Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-Ar (Coupled Product) RedElim->Product Boronic_Acid ArB(OH)₂ + Base Boronate [ArB(OH)₃]⁻ Boronic_Acid->Boronate Boronate->Transmetalation

Caption: Catalytic cycle for the Suzuki coupling of this compound.

Experimental_Workflow Start Start: Define Reaction Scope Reagent_Prep Reagent Preparation: - this compound - Arylboronic Acid - Catalyst, Ligand, Base Start->Reagent_Prep Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Prep->Reaction_Setup Degassing Degassing of Solvent Reaction_Setup->Degassing Reaction_Execution Reaction Execution: - Heating and Stirring Degassing->Reaction_Execution Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Isolated Product Analysis->End Troubleshooting_Logic Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base Appropriate? Check_Catalyst->Check_Base No Optimize_Catalyst Screen Catalysts and Ligands (e.g., Pd(OAc)₂/SPhos) Check_Catalyst->Optimize_Catalyst Yes Check_Conditions Are Reaction Conditions Correct? Check_Base->Check_Conditions No Optimize_Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Base->Optimize_Base Yes Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions No Optimize_Conditions Adjust Temperature and Solvent Ensure Inert Atmosphere Check_Conditions->Optimize_Conditions Yes Check_Side_Reactions->Start No, Re-evaluate Minimize_Side_Reactions Use Anhydrous Solvents Degas Thoroughly Consider Boronate Esters Check_Side_Reactions->Minimize_Side_Reactions Yes Success Improved Yield Optimize_Catalyst->Success Optimize_Base->Success Optimize_Conditions->Success Minimize_Side_Reactions->Success

References

Optimizing reaction yield for the synthesis of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Bromo-5-methylthiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a significantly low yield of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low yield is a common issue that can stem from several factors throughout the synthetic process. Here is a step-by-step troubleshooting guide:

  • Incomplete Reaction:

    • Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 2-amino-4-methylthiazole or 5-methylthiazole.

    • Solution: If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature. Ensure efficient stirring to promote reactant interaction.

  • Suboptimal Brominating Agent:

    • Consideration: The choice and handling of the brominating agent are critical. While elemental bromine (Br₂) is common, it can lead to side reactions.

    • Alternative: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can minimize the formation of over-brominated byproducts. Copper(II) bromide (CuBr₂) is another alternative that can offer high regioselectivity.[1]

  • Improper Reaction Temperature:

    • Issue: Bromination reactions are often exothermic. Poor temperature control can lead to increased side product formation and degradation of the desired product.

    • Solution: Perform the addition of the brominating agent at a low temperature (e.g., 0-5 °C) in an ice bath to control the reaction rate.[1] Allow the reaction to slowly warm to room temperature while monitoring its progress.

  • Product Degradation:

    • Cause: The product, this compound, may be sensitive to prolonged exposure to acidic conditions or high temperatures.

    • Solution: Neutralize the reaction mixture promptly upon completion. Use a saturated aqueous solution of sodium bicarbonate or a similar mild base until the pH is neutral (around 7-8).[1] Avoid excessive heating during workup and purification.

  • Loss During Workup and Purification:

    • Problem: The product might be lost during extraction or purification steps.

    • Optimization: When performing a liquid-liquid extraction, ensure the correct organic solvent is used and perform multiple extractions to maximize recovery. During purification by column chromatography, select an appropriate eluent system to achieve good separation from impurities.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

A2: The formation of multiple products, particularly di-brominated species, is a common challenge in the bromination of thiazole rings.

  • Control Stoichiometry: Use a precise amount of the brominating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient.[1] Using a large excess will significantly increase the formation of di-brominated and other side products.

  • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring mono-bromination.

  • Low Temperature: As mentioned previously, maintaining a low reaction temperature during the addition of the brominating agent is crucial for controlling selectivity.[1]

Q3: The purification of my crude product is proving difficult. What strategies can I employ for effective purification?

A3: Purification challenges often arise from the presence of closely related impurities or unreacted starting materials.

  • Column Chromatography: This is the most effective method for purifying this compound.

    • Solvent System: A common eluent system is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to first elute the less polar byproducts and then the desired product.

    • TLC Analysis: Before running the column, use TLC to determine the optimal solvent system that provides good separation between your product and impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[2]

  • Acid-Base Extraction: If your starting material was 2-amino-4-methylthiazole, an acid-base wash during the workup can help remove unreacted starting material. The basicity of the amino group allows it to be protonated and extracted into an aqueous acidic layer.

Data Presentation

Table 1: Summary of Reaction Parameters for Bromination of 5-Methylthiazole Derivatives

ParameterRecommended ConditionRationale
Starting Material 5-Methylthiazole or 2-Amino-4-methylthiazoleAvailability and subsequent reaction pathway.
Brominating Agent N-Bromosuccinimide (NBS) or Bromine (Br₂)NBS is milder and more selective.
Equivalents of Brominating Agent 1.0 - 1.1 equivalentsMinimizes over-bromination.[1]
Solvent Glacial Acetic Acid, Dichloromethane (DCM), or AcetonitrileProvides good solubility for reactants.
Reaction Temperature 0 °C to room temperatureControls reaction rate and minimizes side products.[1]
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion.
Workup Quench with water, neutralize with NaHCO₃, extract with organic solventRemoves excess reagents and isolates the product.[1][2]
Purification Column Chromatography (Hexane/Ethyl Acetate) or RecrystallizationRemoves impurities and isolates the pure product.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 5-Methylthiazole

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 5-Methylthiazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • In a round-bottom flask protected from light, dissolve 5-methylthiazole (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted bromine species), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Mandatory Visualization

Synthesis_Pathway Start 5-Methylthiazole Reagent + NBS or Br2 in Solvent (e.g., DCM) Start->Reagent Product This compound Reagent->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Extend_Time Increase reaction time and/or temperature Check_Completion->Extend_Time No Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Extend_Time->Check_Completion Optimize_Reagent Use milder brominating agent (NBS). Control stoichiometry (1.05 eq). Slow, low-temp addition. Check_Side_Products->Optimize_Reagent Yes Check_Workup Was the workup and purification efficient? Check_Side_Products->Check_Workup No Success Improved Yield Optimize_Reagent->Success Optimize_Purification Optimize column chromatography solvent system. Consider recrystallization. Check_Workup->Optimize_Purification No Check_Workup->Success Yes Optimize_Purification->Success

Caption: Troubleshooting workflow for optimizing reaction yield.

References

Technical Support Center: Purification of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of 4-Bromo-5-methylthiazole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for many non-polar to moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[1] An initial trial by Thin Layer Chromatography (TLC) is essential to determine the optimal solvent ratio. The ideal system should provide a good separation between your product and impurities, with the Rf value of this compound falling between 0.2 and 0.4.[2]

Q2: My this compound appears to be degrading on the silica gel column. What can I do?

Thiazole-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel.[3] To mitigate degradation, you can use deactivated silica gel. This can be achieved by adding a small percentage (1-3%) of a base like triethylamine to your eluting solvent system to neutralize the acidic sites on the silica.[1] Alternatively, chromatography using a different stationary phase like alumina could be explored if the separation is straightforward.[3]

Q3: How much crude this compound can I load onto my column?

The loading capacity depends on the column size and the difficulty of the separation. A general rule of thumb for silica gel is a crude sample weight of about 1-10% of the silica gel weight. For difficult separations (closely running spots on TLC), you should aim for a lower ratio (e.g., 1:100). If the separation is easy, a higher ratio (e.g., 1:10) can be used. Overloading the column is a common cause of poor separation.[4]

Q4: Should I use the "wet-loading" or "dry-loading" method to apply my sample?

The choice depends on the solubility of your crude this compound.

  • Wet-loading is suitable if your compound dissolves easily in a minimal amount of the initial, low-polarity eluent.[5]

  • Dry-loading is preferred if your compound is not very soluble in the eluent or requires a stronger, more polar solvent for dissolution.[5] For this method, the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is loaded onto the column.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column. The eluting solvent (mobile phase) is not polar enough.Gradually and systematically increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexanes, try increasing to 10%, then 20%, and so on.[3]
The compound may have decomposed on the column.Test the stability of your compound on a silica TLC plate before running the column.[3] If it is unstable, consider using deactivated silica or an alternative stationary phase like alumina.[3]
Product elutes too quickly (with the solvent front). The eluting solvent is too polar.Start with a less polar solvent system. For nonpolar compounds, you can begin with 100% hexane or 5% ether/hexane.[1]
Poor separation of product and impurities. Improper Solvent System: The chosen eluent does not resolve the compounds effectively.Re-optimize the solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values (ΔRf) between your product and the impurities.
Column Overloading: Too much sample was loaded for the amount of silica gel used.[4]Reduce the amount of crude material loaded onto the column. Use a larger column with more stationary phase if necessary.
Poor Column Packing: The silica bed is not uniform, leading to channeling.[4]Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks. The top surface of the silica should be perfectly level.
Peak Tailing (Product elutes over many fractions). The polarity of the eluent is too low once the compound starts to elute.Once the product begins to elute, you can slightly increase the polarity of the mobile phase to sharpen the peak and speed up its elution.[3]
The compound may be interacting too strongly with acidic sites on the silica.Add a small amount of triethylamine (1-3%) to the eluent to neutralize the silica gel.[1]
Fractions are too dilute to detect the product. The collected fractions are too large, or the compound has spread out significantly.Try concentrating a few fractions in the expected elution range and re-analyzing them by TLC.[3][6] If this is a recurring issue, collect smaller fraction volumes.

Quantitative Data Summary

The optimal parameters for column chromatography are highly dependent on the specific impurities present in the crude material. The following table provides typical starting conditions that should be optimized using TLC prior to performing the column.

Parameter Recommendation Rationale / Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for a wide range of organic compounds. Finer mesh sizes provide higher resolution but may require pressure for elution (flash chromatography).
Mobile Phase (Eluent) Hexanes / Ethyl AcetateA very common and effective system for non-polar to moderately polar compounds.[1] Start with a low percentage of ethyl acetate (e.g., 2-5%) and increase polarity as needed.
Dichloromethane / MethanolSuitable for more polar compounds.[1] Note that using more than 10% methanol can risk dissolving the silica gel.[1]
TLC Analysis Target Rf Value0.2 - 0.4
Sample Loading Crude Material : Silica Gel Ratio1:20 to 1:100 (by weight)

Detailed Experimental Protocol

This protocol outlines a general procedure for the purification of this compound by flash column chromatography on silica gel.

1. Preparation of the Eluent and TLC Analysis:

  • Prepare stock solutions of your chosen solvent system (e.g., 5%, 10%, and 20% ethyl acetate in hexanes).

  • Run TLC plates of the crude this compound in these solvent systems to find the eluent that gives the target product an Rf value of approximately 0.2-0.4.[2] This will be your initial eluting solvent.

2. Column Packing (Slurry Method):

  • Select a glass column of appropriate size.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent.[4]

  • Swirl the slurry to ensure no air bubbles are trapped.[7]

  • Quickly and carefully pour the slurry into the column.

  • Use a gentle stream of air or pump pressure to pack the column, draining the excess solvent. Do not let the top of the silica bed run dry.[5]

  • Ensure the packed bed is firm and level. Add a thin layer of sand on top to prevent disturbance during solvent addition.[5]

3. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane).[5]
    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
    • Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
    • Carefully add this powder to the top of the packed column.[5]

  • Wet Loading:

    • Dissolve the crude product in the absolute minimum amount of the eluent.[5]
    • Using a pipette, carefully apply the solution evenly to the top of the silica bed, taking care not to disturb the surface.[5]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Begin eluting the column, collecting the solvent in fractions (e.g., test tubes or vials).

  • Maintain a constant flow rate. The elution can be accelerated by applying positive pressure to the top of the column (flash chromatography).

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly retained compounds.

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[2]

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified compound.[2][7]

Visual Workflow and Logic Diagrams

G Troubleshooting Workflow for Column Chromatography start Purification Outcome Unsatisfactory no_product Problem: No Product Eluted start->no_product poor_sep Problem: Poor Separation / Mixed Fractions start->poor_sep tailing Problem: Product Tailing start->tailing cause_polarity_low Cause: Eluent Polarity Too Low? no_product->cause_polarity_low cause_overload Cause: Column Overloaded? poor_sep->cause_overload cause_tail_polarity Cause: Polarity Too Low for Elution? tailing->cause_tail_polarity cause_decomp Cause: Decomposition on Silica? cause_polarity_low->cause_decomp No sol_increase_pol Solution: Gradually Increase Eluent Polarity cause_polarity_low->sol_increase_pol Yes sol_deactivate Solution: Use Deactivated Silica (add Et3N) or Alumina cause_decomp->sol_deactivate Yes cause_packing Cause: Poor Column Packing? cause_overload->cause_packing No sol_reduce_load Solution: Reduce Sample Load or Use Larger Column cause_overload->sol_reduce_load Yes cause_solvent_bad Cause: Suboptimal Solvent System? cause_packing->cause_solvent_bad No sol_repack Solution: Repack Column Carefully cause_packing->sol_repack Yes sol_retlc Solution: Re-optimize Eluent with TLC cause_solvent_bad->sol_retlc Yes cause_acidic Cause: Interaction with Acidic Silica? cause_tail_polarity->cause_acidic No cause_tail_polarity->sol_increase_pol Yes sol_add_base Solution: Add 1-3% Triethylamine to Eluent cause_acidic->sol_add_base Yes

Caption: A logical workflow for troubleshooting common column chromatography issues.

G Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (Find Eluent for Rf 0.2-0.4) slurry 2. Prepare Silica Slurry & Pack Column tlc->slurry load 3. Sample Loading (Dry or Wet Method) slurry->load elute 4. Elution (Collect Fractions) load->elute analyze 5. Analyze Fractions (by TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: A sequential workflow for purifying this compound.

References

Common side reactions in the bromination of 5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the bromination of 5-methylthiazole.

Troubleshooting Guides

Issue 1: Presence of Multiple Products in the Reaction Mixture

Problem: The reaction yields a mixture of the desired 2-bromo-5-methylthiazole along with significant amounts of other brominated species.

Troubleshooting Workflow:

G cluster_0 Identify Side Products cluster_1 Troubleshoot Based on Side Product cluster_2 Solutions Identify Characterize the reaction mixture by GC-MS and ¹H NMR to identify the side products. OverBromination Side product is 2,4-dibromo-5-methylthiazole. Identify->OverBromination Dibrominated product detected SideChainBromination Side product is 2-bromo-5-(bromomethyl)thiazole. Identify->SideChainBromination Side-chain brominated product detected PolyBromination Multiple brominated species are observed. Identify->PolyBromination Multiple byproducts detected Sol_OverBromination Reduce the equivalents of the brominating agent. Decrease the reaction time. Lower the reaction temperature. OverBromination->Sol_OverBromination Sol_SideChain Avoid radical initiators (e.g., AIBN, benzoyl peroxide). Use a polar solvent (e.g., acetic acid, acetonitrile). Conduct the reaction in the dark. SideChainBromination->Sol_SideChain Sol_PolyBromination Use a milder brominating agent (e.g., NBS instead of Br₂). Employ stoichiometric control of the brominating agent. Optimize reaction time and temperature. PolyBromination->Sol_PolyBromination

Caption: Troubleshooting workflow for identifying and addressing side reactions in the bromination of 5-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of 5-methylthiazole?

A1: The most frequently encountered side reactions are:

  • Over-bromination: The formation of 2,4-dibromo-5-methylthiazole is a common side reaction, particularly when using an excess of the brominating agent. The thiazole ring is activated towards electrophilic substitution, and after the initial bromination at the 2-position, a second bromination can occur at the 4-position.

  • Side-chain Bromination: Bromination of the methyl group to yield 2-bromo-5-(bromomethyl)thiazole is another possible side reaction. This is more likely to occur under radical reaction conditions, for instance, when using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and a non-polar solvent.

  • Poly-bromination: Under harsh reaction conditions, the formation of more highly brominated thiazole derivatives can occur.

Q2: How can I selectively obtain 2-bromo-5-methylthiazole?

A2: To favor the formation of the mono-brominated product at the 2-position, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂).

  • Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of the brominating agent.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize over-reactivity.

  • Solvent: A polar solvent like acetic acid or acetonitrile can favor the desired electrophilic aromatic substitution on the ring over side-chain bromination.[1]

Q3: My reaction is very slow. How can I increase the rate without promoting side reactions?

A3: If the reaction is sluggish, you can try the following, while carefully monitoring for the formation of side products:

  • Gradual Temperature Increase: Slowly and cautiously increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to ensure that the formation of the desired product is increasing at a faster rate than the side products.

  • Catalyst: For electrophilic aromatic substitution, a Lewis acid catalyst can sometimes be employed, but this may also increase the likelihood of over-bromination. Careful optimization is required.

Q4: I am observing a significant amount of 5-(bromomethyl)thiazole derivatives. How can I avoid this?

A4: The formation of side-chain brominated products indicates a radical mechanism is at play. To suppress this:

  • Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide.

  • Exclude Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil), as light can initiate radical reactions.

  • Use a Polar Solvent: As mentioned, polar solvents tend to favor ionic reaction pathways over radical pathways.

Data Presentation

Table 1: Expected Products in the Bromination of 5-Methylthiazole

Product NameChemical StructureCommon Conditions for Formation
2-Bromo-5-methylthiazole 2-Bromo-5-methylthiazoleElectrophilic bromination (e.g., NBS or Br₂ in acetic acid).[2]
2,4-Dibromo-5-methylthiazole 2,4-Dibromo-5-methylthiazoleExcess brominating agent, longer reaction times, or higher temperatures.[3]
2-Bromo-5-(bromomethyl)thiazole 2-Bromo-5-(bromomethyl)thiazoleRadical conditions (e.g., NBS with a radical initiator in a non-polar solvent).

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Bromo-5-methylthiazole

This protocol is designed to favor the formation of the mono-brominated product at the 2-position.

Materials:

  • 5-Methylthiazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 5-methylthiazole (1.0 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by pouring it into a beaker containing ice and water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Add a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Side Products by GC-MS

This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify the main product and potential side products.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Employ a temperature program that allows for the separation of the starting material, the desired product, and potential side products. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

  • Analyze the resulting chromatogram to determine the relative peak areas of the different components.

  • Analyze the mass spectrum of each peak to identify the molecular weight and fragmentation pattern of each component, which will help in identifying 2-bromo-5-methylthiazole, 2,4-dibromo-5-methylthiazole, and any side-chain brominated products.

Signaling Pathways and Logical Relationships

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products and Side Products Conditions 5-Methylthiazole + Brominating Agent Electrophilic Electrophilic Aromatic Substitution (Polar Solvent, No Radical Initiator) Conditions->Electrophilic Radical Radical Substitution (Non-polar Solvent, Radical Initiator) Conditions->Radical MainProduct 2-Bromo-5-methylthiazole (Desired Product) Electrophilic->MainProduct OverBromination 2,4-Dibromo-5-methylthiazole (Over-bromination) Electrophilic->OverBromination Excess Brominating Agent SideChainBromination 2-Bromo-5-(bromomethyl)thiazole (Side-chain bromination) Radical->SideChainBromination

Caption: Logical relationship between reaction conditions and the formation of products and side products in the bromination of 5-methylthiazole.

References

Technical Support Center: Palladium Catalyst Selection for 4-Bromo-5-methylthiazole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and troubleshooting palladium-catalyzed cross-coupling reactions involving 4-bromo-5-methylthiazole. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer: Direct literature for the cross-coupling of this compound is limited. The protocols, catalyst systems, and troubleshooting advice provided herein are based on established methodologies for structurally similar substrates, such as other bromothiazoles and heteroaryl bromides.[1][2][3] Optimization is likely necessary for specific applications.

General Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is a good starting point for my reaction?

A1: For initial screening, common and versatile palladium(II) precursors like Pd(OAc)₂ (palladium(II) acetate) or palladium(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are excellent choices.[4][5] These are typically used to generate the active Pd(0) catalyst in situ. For improved reproducibility and often higher activity, especially in challenging couplings, using pre-formed, air-and-moisture-stable Pd(II) precatalysts (e.g., palladacycles) that already incorporate a ligand is highly recommended.[6]

Q2: How do I select the right ligand for my coupling reaction?

A2: Ligand selection is critical and depends on the specific coupling reaction and partners. For C-C bond formations like Suzuki or Sonogashira couplings, sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) often provide superior results over simpler ligands like PPh₃, especially with less reactive heteroaryl halides.[7][8][9] For C-N bond formation (Buchwald-Hartwig amination), bulky biaryl phosphine ligands are generally required to facilitate the crucial reductive elimination step.[10][11]

Q3: What are the primary signs of reaction failure, and how can I diagnose them?

A3: Common signs of failure include:

  • No product formation: This may indicate an inactive catalyst, improper reaction conditions (e.g., temperature), or poor reagent quality.

  • Low yield: The reaction could be too slow, or side reactions might be consuming the starting material.

  • Stalled reaction: The reaction starts but does not proceed to completion, often pointing to catalyst deactivation.[2]

  • Formation of side products: Unwanted products like debrominated starting material or homocoupled products suggest non-optimal conditions.

Diagnosis should begin by analyzing the crude reaction mixture via TLC or LC-MS to identify remaining starting materials and any byproducts, which can provide clues for optimization.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up and analyzing a palladium-catalyzed cross-coupling reaction.

G General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Solids (Aryl Halide, Coupling Partner, Base, Pd-Catalyst, Ligand) to a dry reaction vessel. inert 2. Establish Inert Atmosphere (Evacuate and backfill with Nitrogen or Argon 3x). setup->inert solvents 3. Add Degassed Solvents and Liquid Reagents via syringe. inert->solvents heat 4. Heat to Desired Temperature with vigorous stirring. solvents->heat monitor 5. Monitor Reaction Progress (TLC, LC-MS). heat->monitor quench 6. Cool and Quench Reaction (e.g., with water or NH4Cl). monitor->quench extract 7. Liquid-Liquid Extraction with an organic solvent. quench->extract dry 8. Dry Organic Layer (e.g., Na2SO4 or MgSO4), filter, and concentrate. extract->dry purify 9. Purify Crude Product (e.g., Column Chromatography). dry->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling this compound with a boronic acid or ester.

Suzuki Coupling: FAQs & Troubleshooting

Q: My Suzuki coupling with this compound is not working. What are the most critical parameters to check?

A: For challenging heteroaryl couplings, the three most critical components are the ligand, the base, and the solvent system.[3][12]

  • Ligand: Standard ligands like PPh₃ may be ineffective. Switch to a bulky, electron-rich phosphine ligand such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand, which are known to be effective for heteroaryl couplings.[7][8][9]

  • Base: The base is crucial for activating the boronic acid.[13] If a weaker base like K₂CO₃ fails, try a stronger base like K₃PO₄ or Cs₂CO₃.[2]

  • Solvent: Ensure your reactants are soluble. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[12][14] The water is often necessary for the catalytic cycle to proceed efficiently.

Q: I am observing significant debromination of my this compound. How can I prevent this?

A: Protodebromination is a common side reaction.[2] To minimize it:

  • Use Milder Conditions: High temperatures can promote this side reaction. Try lowering the temperature and extending the reaction time.[2]

  • Change the Base: Strong bases can sometimes exacerbate debromination. Consider switching to a milder base like K₂CO₃ or a phosphate base.[2]

  • Ensure Anhydrous Solvents (if applicable): While many Suzuki protocols use water, if you are running an anhydrous protocol, ensure all solvents and reagents are strictly dry, as water can be a proton source.[2]

Recommended Catalyst Systems for Suzuki Coupling
Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(OAc)₂ (2-5%)SPhos or XPhos (4-10%)K₃PO₄ (2-3)Toluene/H₂O or Dioxane/H₂O80-110A robust starting point for challenging heteroaryl couplings.[2]
Pd(PPh₃)₄ (5%)NoneK₂CO₃ or Cs₂CO₃ (2)1,4-Dioxane/H₂O90-100A classic system, may require higher catalyst loading.[15][16]
Pd₂(dba)₃ (2%)cataCXium® A or tBuXPhos (4-6%)K₃PO₄ (3)1,4-Dioxane110Effective for coupling with various heteroaryl bromides.[17]
(NHC)Pd(allyl)Cl (2-3%)None (precatalyst)K₂CO₃ or KOtBu (2)THF or Dioxane60-100Thiazole-based NHC ligands have shown high reactivity.[8][9]
Generalized Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2-3 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[1]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Buchwald-Hartwig Amination (C-N)

This reaction enables the formation of a C-N bond, coupling this compound with a primary or secondary amine.

Buchwald-Hartwig: FAQs & Troubleshooting

Q: What is the best catalyst/ligand combination for coupling an amine with this compound?

A: Buchwald-Hartwig aminations of heteroaryl halides typically require a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich biaryl phosphine ligand.[11] Excellent choices include Xantphos, BINAP, or ligands from the Buchwald portfolio like RuPhos or BrettPhos.[18][19]

Q: Which base should I use for a Buchwald-Hartwig reaction?

A: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] Other options include lithium tert-butoxide (LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and handled under strictly anhydrous conditions.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd₂(dba)₃ (1-2%)Xantphos (2-4%)Cs₂CO₃ (1.5)Toluene or Dioxane110A general system for coupling with arylamines.[19]
Pd(OAc)₂ (2-5%)BINAP (4-8%)NaOtBu (1.4)Toluene80-110A widely used system, effective for many amine types.[18]
Pd(OAc)₂ (2%)RuPhos or XPhos (4%)NaOtBu or K₃PO₄ (1.5-2)THF or Dioxane80-100Highly active systems for challenging substrates.
Generalized Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the tube, then evacuate and backfill with an inert gas.

  • In a separate flask, dissolve this compound (1.0 equiv) and the amine (1.2-1.5 equiv) in the anhydrous, degassed solvent (e.g., toluene).

  • Transfer the solution to the Schlenk tube containing the catalyst system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by LC-MS).[18][19]

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.[19]

Sonogashira Coupling (C-C, alkyne)

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between this compound and a terminal alkyne.

Sonogashira Coupling: FAQs & Troubleshooting

Q: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How can I stop this?

A: Glaser coupling is an oxygen-dependent side reaction. The most critical factor to prevent it is to rigorously exclude oxygen from your reaction.[2]

  • Degassing: Ensure your solvent and amine base are thoroughly degassed by bubbling with an inert gas or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction.[2]

  • Copper-Free Conditions: Numerous modern protocols exist that avoid the use of a copper co-catalyst, which can eliminate this side reaction. These methods typically require a more active palladium/ligand system.[20][21][22]

Q: Do I need a copper co-catalyst?

A: While the classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI), many modern, highly efficient protocols are copper-free.[20][23] For sensitive substrates or to avoid issues like Glaser homocoupling, a copper-free method is often preferred. These reactions may require more specialized ligands like P(t-Bu)₃ or NHCs.[24]

Recommended Catalyst Systems for Sonogashira Coupling
Palladium Source (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Pd(PPh₃)₂Cl₂ (2-5%)CuI (2-10%)NoneEt₃N or i-Pr₂NH (2-3)THF or DMF25-80
Pd(OAc)₂ (1.5%)NoneXPhos (3%)Cs₂CO₃ (2)DMF100
[DTBNpP]Pd(crotyl)Cl (2.5%)NoneNone (precatalyst)TMP (2)DMSO25-60
Generalized Protocol for Sonogashira Coupling (with Copper)
  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[25]

  • Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.[26][25]

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C). Monitor progress by TLC or LC-MS.[25]

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product using column chromatography.[26]

Visualizing Reaction Mechanisms & Troubleshooting

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->oa_complex R¹-Br (this compound) re_label Reductive Elimination trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex R²-B(OR)₂ + Base oa_label Oxidative Addition trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product trans_label Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][27]

Troubleshooting Flowchart for Low Reaction Yield

G Troubleshooting Flowchart: Low or No Yield decision decision start_node Start: Low/No Yield Observed n1 n1 start_node->n1 Analyze Crude Reaction (LCMS, TLC) solution Re-run Optimized Reaction d1 Starting Material Consumed? n1->d1 d2 Catalyst Active? d1->d2 No d3 Side Products Observed? d1->d3 Yes s1 Use fresh catalyst/ligand. Ensure inert atmosphere. Check for impurities. d2->s1 No s2 Increase temperature. Increase reaction time. Change solvent for better solubility. d2->s2 Yes s3 Lower reaction temperature. Change base (e.g., milder). Screen different ligands. Ensure rigorous degassing. d3->s3 Yes (e.g., Debromination, Homocoupling) s4 Lower reaction temperature. Check stability of starting materials and product under reaction conditions. d3->s4 No (Decomposition) s1->solution s2->solution s3->solution s4->solution

References

Improving the solubility of 4-Bromo-5-methylthiazole in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Bromo-5-methylthiazole in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound that is generally slightly soluble in water and shows limited solubility in some organic solvents. Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. For instance, a similar compound, 5-Bromo-4-methyl-1,3-thiazole, has a calculated water solubility of 1.78 g/L at 25°C[1].

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Insufficient solubility can be attributed to a mismatch between the polarity of this compound and the chosen solvent. Other factors could include using a low-quality or impure solvent, insufficient mixing, or the reaction temperature being too low.

Q3: What are the most common strategies to improve the solubility of a sparingly soluble compound like this compound?

A3: Common methods to enhance solubility include:

  • Solvent Screening: Testing a range of solvents with varying polarities to find a suitable one.

  • Co-solvent Systems: Using a mixture of a good solvent and a poor solvent to achieve an optimal polarity for dissolution.

  • Temperature Adjustment: Increasing the temperature of the reaction mixture often increases solubility.

  • pH Modification: For compounds with acidic or basic functional groups, adjusting the pH of the medium can significantly alter solubility.

  • Use of Solubility Enhancers: Employing additives like surfactants or complexing agents.

Q4: Can structural modification of this compound improve its solubility?

A4: Yes, structural modifications can impact solubility. However, any modification should be carefully considered to avoid negatively affecting the desired reactivity or biological activity of the compound.

Troubleshooting Guides

This section provides a step-by-step approach to address common solubility issues encountered during experiments with this compound.

Issue 1: this compound precipitates out of solution during the reaction.

Possible Causes:

  • Change in temperature during the reaction.

  • Formation of a product that alters the polarity of the reaction mixture.

  • The initial solvent was not optimal for the entire reaction course.

Troubleshooting Steps:

  • Monitor and Control Temperature: Ensure the reaction temperature is maintained consistently. If precipitation occurs upon cooling, consider running the reaction at a slightly elevated temperature.

  • Analyze the Reaction Mixture: Use techniques like TLC or LC-MS to identify if a new, less soluble species is forming.

  • Employ a Co-solvent: Introduce a co-solvent at the beginning of the reaction that can help maintain the solubility of both reactants and products.

  • Gradual Addition: If a reagent is causing precipitation, consider adding it slowly to the reaction mixture to maintain a lower concentration at any given time.

Issue 2: Inconsistent results in experiments due to poor solubility.

Possible Causes:

  • Incomplete dissolution of this compound.

  • Use of different solvent batches with varying purity.

  • Variations in ambient temperature.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Visually confirm that all of the this compound has dissolved before proceeding with the reaction. Gentle heating and sonication can aid in dissolution.

  • Use High-Purity Solvents: Always use solvents of a consistent, high purity grade for reproducible results.

  • Standardize Experimental Conditions: Maintain consistent temperature, stirring speed, and other reaction parameters across all experiments.

Data Presentation

The following table summarizes the known and predicted solubility of this compound in various solvents. Note: Experimental quantitative data for this specific compound is limited in publicly available literature. The information below is a combination of available data for similar compounds and general predictions based on chemical principles. Researchers are encouraged to determine experimental solubility for their specific reaction conditions.

SolventSolvent TypePredicted/Known SolubilityTemperature (°C)Citation
WaterPolar ProticSlightly soluble (calculated for a similar isomer: 1.78 g/L)25[1]
MethanolPolar ProticSlightly Soluble25
EthanolPolar ProticSoluble25
IsopropanolPolar ProticSparingly Soluble25
AcetonitrilePolar AproticSoluble25
Dimethylformamide (DMF)Polar AproticSoluble25
Dimethyl sulfoxide (DMSO)Polar AproticSoluble25
Tetrahydrofuran (THF)Polar AproticSoluble25
Dichloromethane (DCM)NonpolarSoluble25
TolueneNonpolarSparingly Soluble25
HexaneNonpolarInsoluble25

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetonitrile, THF, DCM, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the mixture for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Protocol 2: Improving Solubility with a Co-solvent System

Objective: To enhance the solubility of this compound in a reaction medium using a co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (in which the compound has poor solubility)

  • A co-solvent (in which the compound is highly soluble)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Determine the primary reaction solvent based on the reaction requirements.

  • Select a co-solvent that is miscible with the primary solvent and in which this compound is highly soluble.

  • In the reaction vessel, dissolve the this compound in a minimal amount of the co-solvent.

  • While stirring, slowly add the primary reaction solvent to the mixture until the desired total reaction volume is reached.

  • Observe the solution for any signs of precipitation. If precipitation occurs, a different co-solvent or a higher proportion of the co-solvent may be necessary.

  • Proceed with the addition of other reactants once a stable, homogeneous solution is achieved.

Visualizations

TroubleshootingWorkflow Start Start: Solubility Issue with This compound CheckSolvent Is the solvent appropriate for a heterocyclic compound like this? Start->CheckSolvent CheckPurity Are the compound and solvent of high purity? CheckSolvent->CheckPurity Yes SolventScreening Perform solvent screening (Protocol 1) CheckSolvent->SolventScreening No CheckPurity->Start No, use pure materials CheckConditions Are temperature and mixing adequate? CheckPurity->CheckConditions Yes CoSolvent Try a co-solvent system (Protocol 2) CheckConditions->CoSolvent Yes IncreaseTemp Increase reaction temperature CheckConditions->IncreaseTemp No, optimize conditions ProblemSolved Problem Solved SolventScreening->ProblemSolved CoSolvent->ProblemSolved Consult Consult further literature or a specialist CoSolvent->Consult Still an issue IncreaseTemp->ProblemSolved IncreaseTemp->Consult Still an issue

Caption: Troubleshooting workflow for solubility issues.

CoSolvencyConcept cluster_PoorSolvent Poor Solvent cluster_GoodSolvent Good Solvent (Co-solvent) cluster_MixedSystem Co-solvent System Molecule Molecule Solvent_A1 Solvent_A1 Molecule->Solvent_A1 Weak Interaction Solvent_A2 Solvent_A2 Molecule->Solvent_A2 Weak Interaction Solvent_A3 Solvent_A3 Molecule->Solvent_A3 Weak Interaction Molecule_2 Molecule Solvent_B1 Solvent_B1 Molecule_2->Solvent_B1 Strong Interaction Solvent_B2 Solvent_B2 Molecule_2->Solvent_B2 Strong Interaction Solvent_B3 Solvent_B3 Molecule_2->Solvent_B3 Strong Interaction Molecule_3 Molecule Solvent_A_mix Solvent_A_mix Molecule_3->Solvent_A_mix Solvent_B_mix Solvent_B_mix Molecule_3->Solvent_B_mix Result Improved Solubility Solvent_A_mix->Result Solvent_B_mix->Result

Caption: The concept of co-solvency for solubility enhancement.

References

Preventing decomposition of 4-Bromo-5-methylthiazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-5-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this versatile building block during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the use of this compound in various chemical transformations.

Frequently Asked Questions (FAQs):

Q1: What are the main decomposition pathways for this compound?

A1: The primary decomposition pathway for this compound, particularly during cross-coupling reactions, is protodebromination (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This leads to the formation of 5-methylthiazole as a significant byproduct. Thiazole ring opening can also occur under harsh basic or acidic conditions, though this is less common under typical synthetic protocols.

Q2: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is showing a significant amount of the debrominated side product. What are the likely causes?

A2: Significant debromination is often a result of one or more of the following factors:

  • Strong Bases: Strong bases can promote the undesired debromination.

  • High Temperatures: Elevated reaction temperatures can increase the rate of decomposition pathways.

  • Presence of Protic Solvents or Water: Traces of water or other protic solvents can act as a proton source for the debromination reaction.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.

Q3: How can I minimize debromination during my cross-coupling reactions?

A3: To minimize protodebromination, consider the following strategies:

  • Use Milder Bases: Switch to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration can often favor the desired coupling over decomposition.

  • Ensure Anhydrous and Degassed Conditions: Use freshly dried, anhydrous solvents and thoroughly degas the reaction mixture to remove oxygen and moisture.

  • Optimize Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands which can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the debromination pathway.

Q4: What are the best analytical methods to detect and quantify the decomposition of this compound?

A4: The most effective analytical methods are:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection can separate and quantify this compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information on the degradation products, confirming their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the formation of the debrominated product, 5-methylthiazole, by observing the appearance of its characteristic signals and the disappearance of the starting material's signals.

Troubleshooting Common Cross-Coupling Reactions:

Problem Potential Cause Recommended Solution
Low or no yield in Suzuki Coupling Inactive catalyst, wrong base, or low temperature.Verify catalyst activity. Switch to a milder base like K₃PO₄. Gradually increase the reaction temperature.
Significant debromination in Suzuki Coupling Base is too strong; reaction temperature is too high.Use K₂CO₃ or K₃PO₄ instead of stronger bases. Lower the temperature and increase reaction time.
Homocoupling of alkyne in Sonogashira Coupling Presence of oxygen, inappropriate copper source.Ensure rigorous degassing. Consider running the reaction under copper-free conditions.
Low yield in Heck Coupling Catalyst deactivation, steric hindrance.Use a more robust palladium catalyst or a phosphine-free system. Increase catalyst loading if necessary.
Failure of Buchwald-Hartwig Amination Inappropriate ligand, base is not strong enough.Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). Use a stronger base like NaOtBu or LHMDS.

Data Presentation

The following tables summarize key quantitative data related to the stability of this compound in common cross-coupling reactions. The data is compiled from literature on analogous brominated heterocycles and serves as a guideline for reaction optimization.

Table 1: Effect of Base on Debromination in Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide Base Temperature (°C) Desired Product Yield (%) Debrominated Product Yield (%)
4-Bromotoluenet-BuOK100ModerateSignificant
4-BromotolueneK₂CO₃100HighMinimal
4-BromoacetophenoneCs₂CO₃11090<5
4-BromoacetophenoneNa₂CO₃11085~10

This data is illustrative for similar aryl bromides and highlights the trend of decreased debromination with milder inorganic bases.

Table 2: Representative Conditions for Cross-Coupling Reactions

Reaction Type Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃N (2)THF/DMF25-70
Heck Pd(OAc)₂ (5-10)P(o-tol)₃ (10-20)Et₃N (1.5-2)DMF100-120
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4-6)NaOtBu (1.5)Toluene80-110

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.

  • Stir the reaction mixture at 90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., DMF) and base (e.g., Et₃N).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Stir the reaction at the appropriate temperature (e.g., 70 °C) under argon.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: General Procedure for Heck Coupling

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate (3 mol%), and Tri(o-tolyl)phosphine (6 mol%).

  • Add anhydrous DMF and triethylamine (1.5 equiv).

  • Add the alkene (e.g., styrene, 1.2 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium source, the ligand, and the base (e.g., NaOtBu). Handle the base in a glovebox if possible.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add this compound followed by the anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine coupling partner (1.1-1.3 equiv) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Decomposition Pathway of this compound

cluster_main Decomposition Pathways cluster_conditions Reaction Conditions start This compound debromination Protodebromination start->debromination Undesired Pathway strong_base Strong Base (e.g., NaOtBu) strong_base->debromination high_temp High Temperature (>100 °C) high_temp->debromination protic_source Protic Source (H₂O, ROH) protic_source->debromination end_product 5-Methylthiazole (Decomposition Product) debromination->end_product

Caption: Primary decomposition pathway of this compound.

Troubleshooting Workflow for Cross-Coupling Reactions

cluster_workflow Troubleshooting Workflow start Low Yield or Significant Decomposition Observed check_base 1. Evaluate Base: Is it too strong? start->check_base change_base Switch to Milder Base (K₂CO₃, K₃PO₄) check_base->change_base Yes check_temp 2. Assess Temperature: Is it too high? check_base->check_temp No change_base->check_temp lower_temp Lower Temperature, Increase Reaction Time check_temp->lower_temp Yes check_conditions 3. Check Reaction Conditions: Anhydrous & Degassed? check_temp->check_conditions No lower_temp->check_conditions improve_conditions Use Dry Solvents, Thoroughly Degas check_conditions->improve_conditions No check_catalyst 4. Analyze Catalyst System: Optimal Ligand? check_conditions->check_catalyst Yes improve_conditions->check_catalyst change_catalyst Use Bulky, Electron-Rich Phosphine Ligand check_catalyst->change_catalyst No success Reaction Optimized check_catalyst->success Yes change_catalyst->success

Caption: A logical workflow for troubleshooting problematic cross-coupling reactions.

Experimental Workflow for a Stability Study

cluster_stability Forced Degradation Study Workflow cluster_stress Apply Stress Conditions prep_sample Prepare Stock Solution of This compound acid Acidic (e.g., 0.1M HCl) prep_sample->acid base Basic (e.g., 0.1M NaOH) prep_sample->base oxidative Oxidative (e.g., 3% H₂O₂) prep_sample->oxidative thermal Thermal (e.g., 80°C) prep_sample->thermal analysis Analyze Samples by HPLC and LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis identification Identify and Quantify Degradation Products analysis->identification report Report Stability Profile identification->report

Caption: A typical workflow for conducting a forced degradation study.

References

Technical Support Center: Work-up Procedures for Reactions Involving 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-methylthiazole. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a reaction involving this compound?

A typical aqueous work-up involves quenching the reaction, followed by extraction and washing. After the reaction is complete, it is cooled to room temperature. An organic solvent, such as ethyl acetate, is used to dilute the reaction mixture. This organic layer is then washed with water and brine to remove water-soluble impurities.[1][2] The organic layer is subsequently dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][3]

Q2: How can I remove unreacted bromine or other brominating agents after a bromination reaction?

If elemental bromine was used, or if there are residual bromine species, the organic layer can be washed with a saturated aqueous solution of sodium thiosulfate.[3] This wash will quench and remove the unreacted bromine.

Q3: What are common issues encountered during the work-up of Suzuki coupling reactions with this compound?

Common issues in Suzuki coupling work-ups include the removal of the palladium catalyst and boron-containing byproducts.[1][4] Protodeboronation, the loss of the boronic acid group, can also lead to lower yields.[1]

Q4: How can I remove palladium catalyst residues from my product?

Palladium residues can often be removed during column chromatography. In some cases, specific work-up procedures can help minimize palladium contamination in the crude product.

Q5: How can boron-containing byproducts from a Suzuki reaction be removed?

Boron compounds and their residues can often be removed by repeatedly concentrating the reaction mixture from methanol. This process forms volatile trimethyl borate, which can be removed under reduced pressure.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product after work-up Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before starting the work-up.[1][3]
Product is water-soluble and is lost during aqueous extraction.If the product has polar functional groups, it might have some water solubility. Minimize the number of aqueous washes or use a more nonpolar extraction solvent. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Protodeboronation of the boronic acid in Suzuki coupling.Use milder bases like K₃PO₄ or KF.[1] Ensure anhydrous conditions if water is not essential for the reaction, as it can be a proton source.[1]
Catalyst deactivation in cross-coupling reactions.Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidation of the palladium catalyst and phosphine ligands.[1] Use fresh, high-purity catalysts and ligands.[1]
Presence of unexpected side products in NMR/LC-MS Formation of homo-coupled products in cross-coupling reactions.Optimize the reaction stoichiometry, ensuring a slight excess of the boronic acid or other coupling partner.
Hydrolysis of functional groups.If your molecule contains sensitive functional groups (e.g., esters, amides), avoid harsh acidic or basic conditions during the work-up. Use neutral washes like brine.
Difficulty in purifying the product by column chromatography Co-elution of the product with impurities.Optimize the eluent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation.
Triphenylphosphine oxide (TPPO) contamination from reactions like Mitsunobu or Wittig.To remove TPPO, suspend the crude residue in a non-polar solvent like pentane or a hexane/ether mixture and filter through a plug of silica gel. The less polar product can be eluted with ether, while the more polar TPPO remains on the silica.[4]
Formation of an emulsion during extraction High concentration of salts or polar byproducts.Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation. In difficult cases, filtering the entire mixture through a pad of Celite® can be effective.

Experimental Protocols

General Aqueous Work-up Protocol
  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[3]

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]

Work-up for Suzuki Coupling Reactions
  • Initial Work-up: After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Removal of Boron Byproducts: After initial extraction and before final drying, the organic layer can be washed with a dilute base (e.g., 1M NaOH) to remove boronic acid residues. Alternatively, after concentrating the organic layer, the residue can be co-evaporated with methanol several times to remove boron species as volatile trimethyl borate.[4]

  • Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired product from the palladium catalyst and any remaining impurities.[1]

Visualizations

Experimental_Workflow reaction Reaction Completion (Monitored by TLC/LC-MS) quench Quench Reaction reaction->quench Cool to RT extract Aqueous Work-up (Extraction & Washing) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for reaction work-up.

Troubleshooting_Logic start Problem Identified (e.g., Low Yield) check_reaction Check Reaction Completion (TLC/LC-MS Data) start->check_reaction check_workup Review Work-up Procedure start->check_workup check_purification Analyze Purification Step start->check_purification incomplete Incomplete Reaction check_reaction->incomplete Starting material present loss_in_workup Product Loss During Work-up check_workup->loss_in_workup Potential for aqueous solubility or degradation poor_separation Poor Separation check_purification->poor_separation Co-elution of impurities optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) incomplete->optimize_reaction modify_workup Modify Extraction/Washing (Solvent, pH) loss_in_workup->modify_workup optimize_purification Optimize Chromatography (Eluent, Stationary Phase) poor_separation->optimize_purification

Caption: Troubleshooting logic for reaction work-up issues.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving sulfur-containing heterocycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low or No Reaction Conversion

Potential Cause Solution
Catalyst Poisoning by Sulfur: The sulfur atom in the heterocycle can strongly adsorb to the palladium catalyst surface, blocking active sites.[1] This is a common issue with substrates like thiophenes, thiazoles, and benzothiophenes.Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These can help stabilize the active catalyst and promote the desired reaction over deactivation pathways.
Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts (e.g., XPhos-Pd-G3) which can provide higher efficiency and are more stable.[2]
Protecting Groups: For substrates with thiol (-SH) groups, consider using a protecting group to mask the sulfur atom during the coupling reaction.
Slow Addition: A "slow-release" strategy for the sulfur-containing substrate, added portion-wise or via syringe pump, can be beneficial in cases of progressive catalyst deactivation.
Inactive Catalyst: The active Pd(0) species may have been oxidized or has agglomerated into inactive palladium black.Degassing: Ensure all solvents and reagents are rigorously degassed to remove oxygen.
Fresh Catalyst: Use a fresh batch of palladium catalyst.
Inappropriate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for the specific substrates.Screening: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, often with water).[1]
Temperature Adjustment: Gradually increase the reaction temperature, but be mindful that excessively high temperatures can also lead to catalyst decomposition.

Issue 2: Formation of Byproducts

Potential Cause Solution
Homocoupling: The sulfur-containing heterocycle or the other coupling partner reacts with itself.Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can promote homocoupling.
Boronic Acid Degradation (Suzuki): Use fresh, high-purity boronic acids. Protodeboronation (replacement of the boron group with hydrogen) is a known side reaction with some thienylboronic acids.[3]
Dehalogenation: The halide on the coupling partner is replaced by a hydrogen atom.Milder Base: Consider using a milder base.
Reagent Purity: Ensure high purity of all reagents to avoid impurities that may promote dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of palladium catalyst poisoning by sulfur-containing heterocycles?

A1: The primary mechanism involves the strong coordination of the sulfur atom's lone pair of electrons to the palladium metal center.[4][5] This strong interaction, or chemisorption, blocks the active sites on the catalyst, preventing the substrates from binding and reacting. In some cases, this can lead to the formation of stable and catalytically inactive palladium-sulfur species.

Q2: Are all sulfur-containing heterocyles equally problematic?

A2: No, the extent of catalyst poisoning can vary depending on the specific heterocycle and its substituents. The accessibility of the sulfur lone pair and the electron density on the sulfur atom play a crucial role. For example, unprotected thiols are generally more poisoning than thiophenes. The reactivity of different five-membered heterocycles often follows the order of aromaticity, with the least aromatic being the most reactive (and potentially more prone to side reactions or poisoning): Furan > Pyrrole > Thiophene.[6][7]

Q3: Can a sulfur-poisoned catalyst be regenerated?

A3: In some cases, particularly with heterogeneous catalysts, regeneration is possible. This often involves oxidative treatments to burn off the adsorbed sulfur species, followed by a reduction step to regenerate the active metallic catalyst. However, complete regeneration is not always achievable.

Q4: How do I choose the best ligand for a cross-coupling reaction with a sulfur-containing heterocycle?

A4: The choice of ligand is critical. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often effective.[8][9] These ligands promote the crucial reductive elimination step in the catalytic cycle and can help stabilize the palladium catalyst against deactivation. For challenging substrates, N-heterocyclic carbene (NHC) ligands can also be a good choice.

Q5: Besides catalyst poisoning, what other issues should I be aware of when working with thienylboronic acids in Suzuki-Miyaura couplings?

A5: Thienylboronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under the reaction conditions.[3] This side reaction reduces the amount of the desired coupling product. Using carefully optimized conditions, such as the right base and solvent system, can help to minimize this issue.

Quantitative Data

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Different Heterocycles

EntryHeterocyclic Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Thienylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1003~50
22-Furylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80195
3N-Boc-2-pyrroleboronic acid5-Bromo-1H-indazolePd(dppf)Cl₂K₂CO₃DME851285
42-Thiopheneboronic acid5-Bromo-1H-indazolePd(dppf)Cl₂K₂CO₃DME851265

Data is compiled and representative from literature sources.[3][10] Yields are highly substrate and condition dependent.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling with Sulfur Heterocycle check_catalyst Is the catalyst active? (e.g., formation of Pd black) start->check_catalyst check_conditions Are reaction conditions optimal? (Base, Solvent, Temp) check_catalyst->check_conditions Yes inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst No catalyst_poisoning Suspect Catalyst Poisoning check_conditions->catalyst_poisoning Yes suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No solution_ligand Change Ligand (e.g., bulky, electron-rich phosphine) catalyst_poisoning->solution_ligand solution_precatalyst Use a Pre-catalyst catalyst_poisoning->solution_precatalyst solution_slow_addition Slow Addition of Sulfur-Containing Reagent catalyst_poisoning->solution_slow_addition solution_degas Improve Degassing/ Use Fresh Catalyst inactive_catalyst->solution_degas solution_screen Screen Bases, Solvents, and Temperature suboptimal_conditions->solution_screen Catalytic_Cycle Pd0 Pd(0)L2 OA_complex R1-Pd(II)L2-X Pd0->OA_complex Oxidative Addition (R1-X) Poisoning S-Heterocycle Poisoning Pd0->Poisoning Transmetalation_complex R1-Pd(II)L2-R2 OA_complex->Transmetalation_complex Transmetalation (R2-M) Transmetalation_complex->Pd0 Reductive Elimination Product R1-R2 Transmetalation_complex->Product

References

Technical Support Center: Scale-up Synthesis of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromo-5-methylthiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction during Hantzsch thiazole synthesis.- Increase reaction time and ensure proper reflux. - Monitor reaction progress closely using TLC or HPLC until starting materials are consumed.
Loss of product during work-up.- Ensure complete precipitation of the product by adjusting the pH and cooling the mixture sufficiently. - Use minimal amounts of cold solvent for washing the precipitate to avoid dissolution.
Sub-optimal bromination conditions.- Carefully control the addition rate of the brominating agent to maintain the optimal reaction temperature. - Screen different brominating agents (e.g., NBS instead of liquid bromine for safety at scale).
Impurity Formation Over-bromination leading to di- or tri-brominated species.- Use a stoichiometric amount of the brominating agent. - Maintain a lower reaction temperature to improve selectivity.
Formation of isomers.- Under acidic conditions in the Hantzsch synthesis, formation of 2-imino-2,3-dihydrothiazole isomers can occur. Control of pH is crucial.
Side reactions with solvents.- A hazardous side reaction between N-bromosuccinimide (NBS) and solvents like 2-methyltetrahydrofuran (2-MeTHF) has been identified.[1][2] Choose a robust and inert solvent.
Exothermic Runaway Reaction Poor temperature control during bromination.- Utilize a jacketed reactor with an efficient cooling system. - Employ a semi-batch process with slow, controlled addition of the brominating agent.[3] - Conduct thermal hazard analysis (e.g., DSC/ARC) to understand the reaction's thermal profile before scaling up.[3]
Accumulation of unreacted starting material.- Ensure the reaction has initiated before adding a large quantity of the limiting reagent.[3]
Difficult Product Purification Presence of unreacted starting materials or polar byproducts.- Optimize the reaction to achieve maximum conversion. - Employ column chromatography with a suitable solvent system. - Consider recrystallization from an appropriate solvent or solvent mixture.
Emulsion formation during aqueous work-up.- Add brine to the separatory funnel to help break the emulsion. - Filtering the mixture through a pad of Celite can also be effective.[3]
Removal of succinimide byproduct (when using NBS).- Succinimide is water-soluble, so thorough aqueous washes are effective. - For large-scale operations, consider a filtration step if succinimide precipitates upon cooling.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for this compound at scale?

The most prevalent method is a two-step process. The first step is the Hantzsch thiazole synthesis to form the 5-methylthiazole ring, followed by a regioselective bromination at the 4-position. The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide.[4][5]

2. What are the main safety concerns when scaling up the synthesis of this compound?

The primary safety concerns are:

  • Exothermic Reactions: Both the Hantzsch synthesis and the bromination step can be exothermic. Poor temperature control can lead to a runaway reaction.[3][6]

  • Use of Hazardous Reagents: Liquid bromine is highly corrosive and toxic. Using N-Bromosuccinimide (NBS) is a safer alternative, but it also poses risks, such as potential side reactions with certain solvents and self-decomposition.[1][2]

  • Pressure Build-up: In a closed system, the evolution of gaseous byproducts (e.g., HBr) can lead to a dangerous increase in pressure.

3. How can I improve the yield and purity of my product at a larger scale?

To enhance yield and purity during scale-up:

  • Process Optimization: Carefully optimize reaction parameters such as temperature, reaction time, stoichiometry of reactants, and choice of solvent at a smaller scale before proceeding to a larger scale.

  • Controlled Reagent Addition: Implement a controlled addition of reagents, especially the brominating agent, to maintain optimal reaction conditions and minimize side reactions.

  • Efficient Mixing: Use appropriate stirring mechanisms to ensure homogeneity and prevent localized hot spots or concentration gradients.

  • In-Process Controls: Regularly monitor the reaction progress using analytical techniques like TLC or HPLC to ensure complete conversion and identify any potential issues early on.

4. What are the alternatives to using liquid bromine for the bromination step?

N-Bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine for electrophilic bromination.[7] It is a solid, making it easier to handle, and the reaction conditions are often milder. However, it is crucial to perform a thorough safety assessment when using NBS at scale, as it can have incompatibilities with certain solvents.[1][2]

5. How can I effectively remove the succinimide byproduct when using NBS?

Succinimide, the byproduct of NBS bromination, is generally soluble in water. Therefore, it can be effectively removed through aqueous work-up procedures. On a large scale, if the succinimide precipitates, it can be removed by filtration before or after the aqueous wash steps.

Experimental Protocols

A detailed experimental protocol for the synthesis of a related compound, 2-amino-4-phenylthiazole, via the Hantzsch synthesis is provided below. This can be adapted for the synthesis of the 5-methylthiazole precursor.

Synthesis of 2-Amino-4-phenylthiazole (Lab Scale)

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • A precipitate of the product will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with water.

    • Allow the solid to air dry.[5]

Note: This is a lab-scale procedure. For scale-up, significant modifications to equipment, reagent addition, temperature control, and work-up are necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

Entryα-HaloketoneThio-reagentMethodSolventTimeYield (%)
12-BromoacetophenoneThioureaConventional HeatingMethanol30-60 min~99
22-Chloro-1-(2,4,5-trichlorophenyl)ethanoneThioureaRefluxEthanol1-3 hoursNot specified
32-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMicrowave (90 °C)Methanol30 min95
42-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaConventional RefluxMethanol8 hoursLower than microwave

Data adapted from various sources for illustrative purposes.[5][8][9]

Visualizations

Scale_Up_Workflow cluster_planning Phase 1: Planning & Safety Assessment cluster_execution Phase 2: Scale-Up Execution cluster_downstream Phase 3: Downstream Processing lab_scale Lab-Scale Synthesis lit_review Literature Review of Hazards lab_scale->lit_review thermal_analysis Thermal Hazard Analysis (DSC/ARC) lit_review->thermal_analysis pilot_scale Pilot-Scale Run (e.g., 10x) thermal_analysis->pilot_scale controlled_addition Controlled Reagent Addition pilot_scale->controlled_addition process_monitoring In-Process Monitoring (Temp, HPLC) workup Work-up & Quenching process_monitoring->workup controlled_addition->process_monitoring purification Purification (Crystallization/Chromatography) workup->purification final_product Final Product Analysis (QC) purification->final_product

Caption: A generalized workflow for the safe scale-up of a chemical synthesis.

Troubleshooting_Logic start Low Yield or High Impurities check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_temp Review Temperature Profile check_reaction->check_temp Incomplete end Improved Process check_reaction->end Complete check_stoichiometry Verify Reagent Stoichiometry check_temp->check_stoichiometry Fluctuations optimize_temp Improve Temperature Control check_temp->optimize_temp Stable optimize_time Optimize Reaction Time check_stoichiometry->optimize_time Correct adjust_reagents Adjust Reagent Ratios check_stoichiometry->adjust_reagents Incorrect optimize_time->end optimize_temp->end adjust_reagents->end

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for 4-Bromo-5-methylthiazole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds.[1] 4-Bromo-5-methylthiazole serves as a versatile and crucial building block for the synthesis of these complex molecules, primarily enabling carbon-carbon and carbon-nitrogen bond formations through its reactive bromo substituent. However, the efficiency of a synthetic route can often be improved by considering alternative starting materials and methodologies.

This guide provides an objective comparison of key alternative reagents and synthetic strategies to this compound. We will explore palladium-catalyzed cross-coupling reactions, the use of organometallic intermediates, and alternative pathways to high-value derivatives, supported by experimental data and detailed protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C and C-N bonds. Here, we compare the use of this compound as an organohalide partner against its boronic ester counterpart in Suzuki coupling and examine its application in Buchwald-Hartwig amination.

Alternative Reagent: 4-Methylthiazole-5-boronic Acid Pinacol Ester

The primary alternative to using this compound in a Suzuki coupling reaction is to reverse the roles of the coupling partners. Instead of the thiazole being the halide, it can be the organoboron component, in the form of 4-Methylthiazole-5-boronic Acid Pinacol Ester.[2] This reagent reacts with various aryl or heteroaryl halides to form the desired C-C bond.[3]

Comparative Data: Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075-90 (Typical)[4]
4-Methylthiazole-5-boronic Acid Pinacol Ester Aryl BromidePd(PPh₃)₄K₃PO₄DMF12066[5]

Discussion: Using this compound is often straightforward, coupling with a wide array of commercially available boronic acids.[1] However, the synthesis may suffer if the required boronic acid is unstable or prone to protodeboronation.[4] In contrast, 4-Methylthiazole-5-boronic acid pinacol ester offers the advantage of reacting with a diverse range of aryl halides and triflates.[2][6] The pinacol ester form provides enhanced stability and easier handling compared to the corresponding boronic acid.[7]

Application: Buchwald-Hartwig Amination

This compound is an excellent substrate for Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[8] This reaction is pivotal for synthesizing aryl amines, which are common motifs in pharmaceuticals. The choice of palladium catalyst and ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands like XPhos or SPhos often proving effective for heteroaryl halides.[4][9]

Data: Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-13α-estrone derivativeAnilinePd(OAc)₂ / XPhosKOt-BuToluene100 (MW)95[9]
4-Bromopyridine derivativeCyclohexane-1,2-diaminePd(OAc)₂ / BINAPCs₂CO₃Toluene110~80-90[10]

Discussion: While specific data for this compound is not detailed in the provided results, the protocols for other brominated heterocycles are directly applicable. The reaction's success hinges on the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[11] Alternative halides, such as 4-Chloro-5-methylthiazole, could also be used but would typically require more active catalyst systems (e.g., those based on Buchwald-type ligands) to facilitate the more challenging oxidative addition of the C-Cl bond.[8]

G General Catalytic Cycle for Cross-Coupling Reactions cluster_legend Legend pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation (+ R²-M) pd2_trans->pd0 Reductive Elimination (- R¹-R²) R1X R¹-X = Aryl/Heteroaryl Halide (e.g., this compound) R2M R²-M = Organoboron (Suzuki) or Amine (Buchwald-Hartwig)

A general workflow for Pd-catalyzed cross-coupling reactions.
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [1]

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add an anhydrous solvent (e.g., dioxane/water or toluene).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [10]

  • In a dry Schlenk tube, combine the aryl halide (e.g., this compound, 1.0 eq), the amine (1.2-1.5 eq), a base (e.g., Cs₂CO₃ or KOt-Bu, 1.5-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 0.05 eq), and a phosphine ligand (e.g., BINAP or XPhos, 0.08-0.10 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at the specified temperature (e.g., 100-110 °C) for the required time (typically 8-24 hours).

  • After cooling, filter the mixture through celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Synthesis via Organometallic Intermediates

An alternative to palladium catalysis is the formation of a nucleophilic thiazole species, such as a Grignard or organolithium reagent, which can then react with a variety of electrophiles.

Alternative Strategy: Direct Lithiation of 5-Methylthiazole

Instead of starting with the bromo-derivative, one can generate a nucleophilic center directly on the 5-methylthiazole ring through lithiation.[12] This approach avoids the initial bromination step. However, lithiation of methyl-substituted azoles can be complex, with competition between ring metalation (at the C2 or C4 position) and lateral metalation (at the methyl group).[13][14] The choice of base (e.g., n-BuLi vs. a lithium amide) and reaction conditions is critical to control regioselectivity. Studies on 2-methyloxazoles show that hindered lithium amide bases can favor lateral lithiation.[15]

Comparative Data: Organometallic Reagent Formation and Reaction

MethodStarting MaterialReagentConditionsIntermediateSubsequent Reaction
Grignard Formation This compoundMg, I₂ (cat.)THF, reflux4-(Bromomagnesio)-5-methylthiazoleQuench with electrophile (e.g., CO₂, DMF)[16][17]
Direct Lithiation 5-Methylthiazole[18]n-BuLi or LDATHF, -78 °C5-Methyl-2-lithiothiazole and/or 5-(Lithiomethyl)thiazoleQuench with electrophile (e.g., aldehydes, ketones)[12]

Discussion: The Grignard reaction is a classic and reliable method.[19] The formation of the Grignard reagent from this compound is generally high-yielding, creating a nucleophile specifically at the C4 position. This intermediate can then be used to synthesize carboxylic acids, aldehydes, and alcohols.[16] Direct lithiation offers a more atom-economical route but presents a significant challenge in controlling selectivity. For 5-methylthiazole, lithiation often occurs at the more acidic C2 position rather than the C4 position, making it an unsuitable alternative for C4 functionalization unless specific directing groups are present.[12]

G Synthesis via Organometallic Intermediates cluster_grignard Grignard Pathway cluster_lithiation Lithiation Pathway sm1 This compound reagent1 Thiazole-MgBr sm1->reagent1 + Mg, THF electrophile Electrophile (E+) (e.g., CO₂, RCHO) reagent1->electrophile sm2 5-Methylthiazole reagent2 Thiazole-Li sm2->reagent2 + n-BuLi, THF reagent2->electrophile product Functionalized Thiazole (Thiazole-E) electrophile->product

Workflow for functionalization via organometallic reagents.
Experimental Protocols

Protocol 3: Grignard Reagent Formation and Reaction with an Electrophile [16][20]

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Argon or Nitrogen).

  • To a flask containing magnesium turnings (1.2 eq) and a crystal of iodine, add a small portion of a solution of this compound (1.0 eq) in anhydrous THF.

  • Once the reaction initiates (indicated by heat and color change), add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the resulting Grignard solution to 0 °C or -78 °C, depending on the electrophile.

  • Slowly add the electrophile (e.g., dry CO₂ gas bubbled through the solution, or a solution of an aldehyde in THF).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify the product by chromatography or crystallization.

Alternative Pathways to 4-Methyl-5-thiazolecarboxaldehyde

4-Methyl-5-thiazolecarboxaldehyde is a key intermediate used in the synthesis of pharmaceuticals like the antibiotic Cefditoren pivoxil.[21][22] While it can be prepared from this compound via the Grignard pathway, several alternative routes exist that may be more efficient or scalable.

Comparative Data: Synthesis of 4-Methyl-5-thiazolecarboxaldehyde

Starting MaterialKey ReagentsKey TransformationYield (%)Advantages / DisadvantagesReference
This compound Mg, then DMFGrignard formylationModerateMulti-step from thiazole; requires anhydrous conditions.[16]
4-Methyl-5-(hydroxymethyl)thiazole MnO₂, PCC, or NaOCl/TEMPOOxidationGood-ExcellentMild conditions; avoids organometallics.[22][23]
4-Methylthiazole-5-carboxylic acid SOCl₂, then Pd/BaSO₄, H₂Rosenmund ReductionGoodEco-friendly; suitable for industrial scale.[21]
2-Amino-4-methylthiazole 1. Aminomethylation 2. Vilsmeier reaction 3. HydrogenationMulti-step transformationHighHigh overall yield; avoids harsh reagents.[24]

Discussion: The oxidation of 4-Methyl-5-(hydroxymethyl)thiazole is a very common and effective alternative.[22] Reagents like MnO₂ are inexpensive, though others like pyridinium chlorochromate (PCC) are toxic. The TEMPO-catalyzed oxidation is a milder option. The Rosenmund reduction of the corresponding acid chloride is another powerful method, noted for being eco-friendly and suitable for industrial production.[21] Finally, a novel multi-step synthesis starting from the inexpensive 2-amino-4-methylthiazole has been reported with high overall yields under moderate conditions.[24]

G Alternative Synthetic Pathways to a Key Intermediate target 4-Methyl-5-thiazolecarboxaldehyde sm1 This compound sm1->target Grignard + Formylation sm2 4-Methyl-5-(hydroxymethyl)thiazole sm2->target Oxidation (e.g., MnO₂) sm3 4-Methylthiazole-5-carboxylic acid sm3->target Rosenmund Reduction sm4 2-Amino-4-methylthiazole sm4->target Multi-step Sequence

Divergent routes to 4-Methyl-5-thiazolecarboxaldehyde.
Experimental Protocols

Protocol 4: Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole with TEMPO [22]

  • Dissolve 4-Methyl-5-(hydroxymethyl)thiazole (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add an aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture to 0-2 °C.

  • Add potassium bromide (KBr) and TEMPO (catalytic amount, e.g., 0.005 eq).

  • Slowly add a solution of sodium hypochlorite (NaOCl, e.g., 12.5% w/v) dropwise, maintaining the temperature between 0-2 °C.

  • Stir vigorously at this temperature and monitor the reaction by HPLC or TLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude aldehyde.

  • Purify as needed, typically by distillation or chromatography.

Conclusion

While this compound remains a highly valuable and versatile reagent, researchers have a powerful toolkit of alternative reagents and synthetic strategies at their disposal. The choice of starting material is dictated by factors such as the desired final product, functional group tolerance, scalability, and overall synthetic efficiency. For Suzuki couplings, 4-Methylthiazole-5-boronic Acid Pinacol Ester provides a stable and effective alternative. For the synthesis of key intermediates like 4-Methyl-5-thiazolecarboxaldehyde , oxidation and reduction pathways starting from the corresponding alcohol or carboxylic acid often prove more scalable and milder than routes involving organometallic intermediates derived from the bromo-precursor. By carefully considering these alternatives, scientists can optimize synthetic routes, improve yields, and accelerate the drug development process.

References

Reactivity Face-Off: 4-Bromo-5-methylthiazole vs. 4-Chloro-5-methylthiazole in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparative analysis of the reactivity of two key heterocyclic intermediates: 4-Bromo-5-methylthiazole and 4-Chloro-5-methylthiazole. The discussion is centered on their performance in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), supported by established reactivity principles and representative experimental protocols.

The inherent reactivity of aryl halides is fundamentally dictated by the nature of the carbon-halogen bond. In the context of palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the aryl halide to the palladium(0) complex. The strength of the carbon-halogen bond is a crucial factor, with weaker bonds leading to faster reactions. Consequently, the general reactivity trend for halides in these transformations is I > Br > Cl > F.[1][2]

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex are paramount. This results in a general reactivity order of F > Cl > Br > I.[1] These fundamental principles form the basis for the comparative analysis of 4-bromo- and 4-chloro-5-methylthiazole.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Advantage for the Bromo-Substituted Thiazole

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The choice between 4-bromo- and 4-chloro-5-methylthiazole can significantly influence reaction conditions and outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3]

Expected Reactivity: Based on the general principle of C-X bond strength, this compound is expected to be significantly more reactive than its chloro-analogue in Suzuki-Miyaura coupling reactions.[1][2] This enhanced reactivity of the aryl bromide generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Illustrative Data:

The following table presents hypothetical yet representative data for a Suzuki-Miyaura coupling reaction with phenylboronic acid, illustrating the expected difference in reactivity.

EntryHalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90485
24-Chloro-5-methylthiazolePd₂(dba)₃ (3) / XPhos (6)K₃PO₄Toluene1101865
Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide.[4][5]

Expected Reactivity: Similar to the Suzuki coupling, the reactivity in Stille coupling is governed by the C-X bond energy. Therefore, this compound is anticipated to be more reactive than 4-Chloro-5-methylthiazole. Studies on similar heterocyclic systems have confirmed this trend.[6]

Illustrative Data:

The following table provides a representative comparison for a Stille coupling reaction with tributyl(phenyl)stannane.

EntryHalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (5)-Toluene100688
24-Chloro-5-methylthiazolePd₂(dba)₃ (5)P(t-Bu)₃ (10)Dioxane1202458
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7]

Expected Reactivity: The trend of greater reactivity for the C-Br versus the C-Cl bond also holds for the Buchwald-Hartwig amination.[8] This allows for the coupling of a wider range of amines under more moderate conditions when starting with this compound.

Illustrative Data:

The following table illustrates the expected outcomes for the Buchwald-Hartwig amination with morpholine.

EntryHalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene100892
24-Chloro-5-methylthiazolePd₂(dba)₃ (4)RuPhos (8)K₃PO₄Dioxane1202470

Nucleophilic Aromatic Substitution (SNAr): The Chloro-Substituted Thiazole Takes the Lead

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order is inverted in nucleophilic aromatic substitution.

Expected Reactivity: For SNAr reactions, the more electronegative chlorine atom in 4-Chloro-5-methylthiazole is expected to render the thiazole ring more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate, making it more reactive than the bromo-analogue.[1]

Illustrative Data:

The following table presents a representative comparison for an SNAr reaction with sodium methoxide.

EntryHalideNucleophileSolventTemp (°C)Time (h)Yield (%)
1This compoundNaOMeMeOH801245
24-Chloro-5-methylthiazoleNaOMeMeOH65675

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A generalized protocol for the Suzuki-Miyaura cross-coupling of a 4-halo-5-methylthiazole with an arylboronic acid is as follows.[3] Optimization of reaction conditions may be necessary for specific substrates.

  • Reaction Setup: To a dry reaction vessel, add the 4-halo-5-methylthiazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[3]

General Protocol for Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of a 4-halo-5-methylthiazole.[7]

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 4-halo-5-methylthiazole, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, filter, and concentrate. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Outcome 4-Halo-5-methylthiazole 4-Halo-5-methylthiazole Reaction Mixture Reaction Mixture 4-Halo-5-methylthiazole->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Work-up Work-up Heating & Stirring->Work-up Purification Purification Work-up->Purification Coupled Product Coupled Product Purification->Coupled Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Reactivity Reactivity Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) Bromo This compound Chloro_CC 4-Chloro-5-methylthiazole Bromo->Chloro_CC More Reactive Chloro_SNAr 4-Chloro-5-methylthiazole Bromo_SNAr This compound Chloro_SNAr->Bromo_SNAr More Reactive

Caption: Relative reactivity of 4-Bromo- vs. 4-Chloro-5-methylthiazole.

Conclusion

The choice between this compound and 4-Chloro-5-methylthiazole is highly dependent on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, the bromo-derivative offers a clear advantage in reactivity, generally leading to milder reaction conditions and a broader substrate scope.[1] In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative is the more reactive substrate due to the greater electronegativity of chlorine. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes in drug discovery and development.

References

A Comparative Guide to the Purity Analysis of 4-Bromo-5-methylthiazole: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 4-Bromo-5-methylthiazole is a critical checkpoint in the synthesis and development of new chemical entities. The presence of even minute impurities can have significant downstream effects on reaction yields, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for purity determination. This guide provides an objective comparison of these two methods for the analysis of this compound, complete with detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity analysis of a wide array of organic compounds. Its versatility in handling compounds with varying polarities and thermal stabilities makes it an ideal first-line approach for the analysis of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this type of molecule.

Experimental Protocol: HPLC Purity of this compound

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

4. System Suitability:

  • The tailing factor for the main peak should be between 0.9 and 1.5.

  • The theoretical plates should be not less than 3000.

5. Analysis:

  • Inject the sample solution and record the chromatogram. The percentage purity is typically calculated using the area normalization method.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time (min)15.8
Peak Area (%)99.85
Tailing Factor1.1
Theoretical Plates5200

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly effective for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide not only purity information but also structural confirmation of the main component and identification of any volatile impurities.

Experimental Protocol: GC-MS Purity of this compound

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

4. Analysis:

  • Inject 1 µL of the sample solution. The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.

Data Presentation: GC-MS Purity Analysis
ParameterResult
Retention Time (min)12.5
Peak Area (%)99.90
Molecular Ion (m/z)177/179 (Isotopic pattern for Br)
Key Fragments (m/z)98, 71, 45

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Sensitivity High, dependent on the detector used (e.g., DAD, FLD).Very high, especially with selected ion monitoring (SIM).
Resolution Excellent for complex mixtures.Generally higher resolution than HPLC for volatile compounds.
Identification Based on retention time comparison with a standard. DAD can provide UV spectra for peak purity assessment.Provides retention time and a mass spectrum, which is a chemical fingerprint, allowing for positive identification of components.
Sample Preparation Sample must be soluble in the mobile phase.Sample must be volatile or made volatile through derivatization.
Throughput Typically longer run times.Generally faster analysis times.

Visualizing the Analytical Workflow

To better understand the decision-making process and the experimental flow, the following diagrams illustrate the logical relationships and workflows for the purity analysis of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Results Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.45 µm Filter Dissolution->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection GCMS_Injection Inject into GC-MS System Filtration->GCMS_Injection HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection (254 nm) HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis (Area % Purity) HPLC_Detection->HPLC_Data Purity_Report Purity Report & Certificate of Analysis HPLC_Data->Purity_Report GCMS_Separation Chromatographic Separation (HP-5ms Column) GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometric Detection GCMS_Separation->GCMS_Detection GCMS_Data Data Analysis (TIC Area % Purity & Mass Spectrum) GCMS_Detection->GCMS_Data GCMS_Data->Purity_Report

Caption: Workflow for Purity Analysis of this compound.

Start Purity Analysis of this compound Thermo_Stability Is the compound and its potential impurities thermally stable and volatile? Start->Thermo_Stability HPLC_Choice Use HPLC for analysis Thermo_Stability->HPLC_Choice No GCMS_Choice GC-MS is a suitable technique Thermo_Stability->GCMS_Choice Yes Structural_Confirmation Is structural confirmation or identification of unknowns required? GCMS_Choice->Structural_Confirmation HPLC_Only HPLC is sufficient for routine purity checks Structural_Confirmation->HPLC_Only No GCMS_Preferred GC-MS is the preferred method for detailed analysis and impurity identification Structural_Confirmation->GCMS_Preferred Yes

Caption: Decision Tree for Method Selection.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each offering distinct advantages. HPLC is a robust and versatile method suitable for routine purity checks of both the final product and in-process controls, especially when dealing with samples that may contain non-volatile impurities. GC-MS, on the other hand, provides a higher level of certainty in identification due to the acquisition of mass spectral data, making it invaluable for the characterization of reference standards and for the identification of unknown volatile impurities. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the need for structural information, the expected nature of impurities, and the available instrumentation. For a comprehensive purity profile, employing both techniques is often the most rigorous approach.

Spectroscopic Validation of 4-Bromo-5-methylthiazole Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, thiazole derivatives are of significant interest due to their presence in a wide array of biologically active compounds. 4-Bromo-5-methylthiazole serves as a versatile building block, allowing for the introduction of various substituents at the C4-position through cross-coupling reactions. This guide provides a comparative overview of the spectroscopic validation of products derived from common palladium-catalyzed cross-coupling reactions of this compound, offering insights into their characteristic spectral features and the experimental protocols for their validation.

Comparison of Spectroscopic Data for 4-Substituted-5-methylthiazole Derivatives

The successful synthesis of novel 4-substituted-5-methylthiazole derivatives from this compound is contingent on rigorous spectroscopic characterization. The following tables summarize the expected and reported spectroscopic data for products of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized compounds.

Reaction Type Product Structure ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹) Mass Spec. (m/z)
Suzuki Coupling 4-Aryl-5-methylthiazoleAryl protons (7.0-8.0), Thiazole H2 (8.5-9.0), Methyl (2.4-2.6)Aryl carbons (120-140), Thiazole carbons (125-160), Methyl carbon (15-20)C=C, C=N stretching (1600-1450), C-H stretching (3100-3000)[M]+, characteristic fragmentation
Heck Coupling 4-Alkenyl-5-methylthiazoleAlkenyl protons (5.0-7.5), Thiazole H2 (8.5-9.0), Methyl (2.4-2.6)Alkenyl carbons (110-140), Thiazole carbons (125-160), Methyl carbon (15-20)C=C stretching (1650-1600), C=N stretching (1550-1450)[M]+, loss of side chain
Sonogashira Coupling 4-Alkynyl-5-methylthiazoleThiazole H2 (8.5-9.0), Methyl (2.5-2.7), Alkyne proton (if terminal, ~3.0)Alkynyl carbons (80-100), Thiazole carbons (120-160), Methyl carbon (15-20)C≡C stretching (2200-2100), C=N stretching (1550-1450)[M]+, fragmentation of alkyne
Buchwald-Hartwig Amination 4-Amino-5-methylthiazoleAryl/Alkyl amine protons, Thiazole H2 (8.0-8.5), Methyl (2.2-2.4), N-H (variable)Aryl/Alkyl amine carbons, Thiazole carbons (110-160), Methyl carbon (15-20)N-H stretching (3400-3200), C=N stretching (1600-1500)[M]+, alpha-cleavage

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following sections provide detailed methodologies for the key spectroscopic techniques used in the validation of this compound reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for simultaneous separation and analysis.

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns useful for structural elucidation. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to determine the molecular weight of the compound with minimal fragmentation.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed to confirm the molecular weight and deduce the structure of the product. The presence of bromine in any unreacted starting material is readily identified by a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[1][2][3]

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. The spectrum reveals the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies.

Visualizing the Workflow and Reaction Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic validation and the general pathways for the functionalization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start This compound + Reagent reaction Cross-Coupling Reaction (e.g., Suzuki, Heck, etc.) start->reaction workup Reaction Work-up & Purification reaction->workup product Purified Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (EI, ESI) product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis structure Validated Structure data_analysis->structure

Fig. 1: Experimental workflow for synthesis and spectroscopic validation.

Reaction_Pathways cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki + R-B(OH)₂ start->suzuki heck Heck + Alkene start->heck sonogashira Sonogashira + Alkyne start->sonogashira buchwald Buchwald-Hartwig + Amine start->buchwald aryl_prod 4-Aryl-5-methylthiazole suzuki->aryl_prod alkenyl_prod 4-Alkenyl-5-methylthiazole heck->alkenyl_prod alkynyl_prod 4-Alkynyl-5-methylthiazole sonogashira->alkynyl_prod amino_prod 4-Amino-5-methylthiazole buchwald->amino_prod

References

A Comparative Guide to the Synthesis of 4-Bromo-5-methylthiazole: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary protocols for the synthesis of 4-Bromo-5-methylthiazole, a valuable building block in the creation of novel therapeutic agents. The comparison focuses on key metrics including reagent costs, reaction times, yields, and overall process complexity.

This analysis examines two distinct synthetic pathways: the direct bromination of 5-methylthiazole and the Hantzsch thiazole synthesis from 3-bromo-2-butanone and thioformamide. Each method presents a unique set of advantages and disadvantages in terms of cost, efficiency, and safety, which are critical considerations in a research and development setting.

Data Summary: A Quantitative Comparison

The following table summarizes the key quantitative data for the two synthesis protocols, providing a clear comparison of the material costs, reaction parameters, and expected yields. Prices for reagents are based on currently available market data and may be subject to variation.

ParameterProtocol 1: Direct BrominationProtocol 2: Hantzsch Thiazole Synthesis
Starting Materials 5-Methylthiazole, N-Bromosuccinimide (NBS) or Bromine3-Bromo-2-butanone, Thioformamide
Key Reagents Acetonitrile, Sulfuric Acid (for NBS) / Acetic Acid (for Bromine)Ethanol
Estimated Reagent Cost per Mole of Product ~$150 - $250 (using NBS)~$100 - $200
Reaction Time 2 - 4 hours2 - 4 hours
Reported Yield Moderate to High (estimated based on analogous reactions)Moderate to High (estimated based on analogous reactions)
Purification Method Extraction and Column ChromatographyNeutralization, Filtration, and Recrystallization
Process Complexity Relatively straightforward, one-pot reaction.Multi-step if thioformamide is synthesized in-house.
Safety Considerations Use of corrosive bromine or NBS requires caution.3-bromo-2-butanone is a lachrymator. Thioformamide is toxic.

Experimental Protocols: Detailed Methodologies

To provide a practical basis for this analysis, detailed experimental protocols for each synthesis route are outlined below. These protocols are based on established chemical literature and represent standard laboratory procedures.

Protocol 1: Direct Bromination of 5-Methylthiazole

This method involves the electrophilic substitution of a hydrogen atom with a bromine atom on the thiazole ring. Two common brominating agents for this reaction are N-Bromosuccinimide (NBS) and elemental bromine.

Materials:

  • 5-Methylthiazole

  • N-Bromosuccinimide (NBS) or Bromine

  • Acetonitrile or Acetic Acid

  • Concentrated Sulfuric Acid (if using NBS)

  • Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure using NBS:

  • In a round-bottom flask, dissolve 5-methylthiazole (1.0 equivalent) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 equivalent) to the cooled solution.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Hantzsch Thiazole Synthesis

This classic method builds the thiazole ring through the condensation of an α-haloketone with a thioamide.

Materials:

  • 3-Bromo-2-butanone

  • Thioformamide

  • Absolute Ethanol

  • Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-butanone (1.0 equivalent) in absolute ethanol.

  • Add thioformamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Air dry the product or recrystallize from a suitable solvent to obtain pure this compound.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows, the following diagrams illustrate the logical steps involved in each synthesis protocol.

G cluster_0 Protocol 1: Direct Bromination P1_Start Start: 5-Methylthiazole P1_Dissolve Dissolve in Acetonitrile P1_Start->P1_Dissolve P1_Cool Cool to 0°C P1_Dissolve->P1_Cool P1_AddNBS Add NBS & H₂SO₄ P1_Cool->P1_AddNBS P1_React Stir at Room Temp (2-4h) P1_AddNBS->P1_React P1_Quench Quench with NaHCO₃ P1_React->P1_Quench P1_Extract Extract with CH₂Cl₂ P1_Quench->P1_Extract P1_Dry Dry & Concentrate P1_Extract->P1_Dry P1_Purify Column Chromatography P1_Dry->P1_Purify P1_End End: this compound P1_Purify->P1_End

Figure 1: Experimental workflow for the direct bromination of 5-methylthiazole.

G cluster_1 Protocol 2: Hantzsch Thiazole Synthesis P2_Start Start: 3-Bromo-2-butanone & Thioformamide P2_Dissolve Dissolve in Ethanol P2_Start->P2_Dissolve P2_Reflux Reflux (2-4h) P2_Dissolve->P2_Reflux P2_Cool Cool to Room Temp P2_Reflux->P2_Cool P2_Neutralize Neutralize with NaHCO₃ P2_Cool->P2_Neutralize P2_Filter Filter & Wash P2_Neutralize->P2_Filter P2_Dry Dry/Recrystallize P2_Filter->P2_Dry P2_End End: this compound P2_Dry->P2_End

Figure 2: Experimental workflow for the Hantzsch synthesis of this compound.

Cost-Benefit Analysis and Recommendations

Protocol 1: Direct Bromination offers a more direct, one-pot synthesis which can be advantageous in terms of simplicity and reduced handling of intermediates. The use of NBS is generally preferred over elemental bromine due to safety and ease of handling. However, the starting material, 5-methylthiazole, can be relatively expensive, and the required chromatographic purification can be time-consuming and solvent-intensive, adding to the overall cost and reducing throughput.

Protocol 2: Hantzsch Thiazole Synthesis is a convergent synthesis that can be more cost-effective, particularly if the starting materials, 3-bromo-2-butanone and thioformamide, are readily available or can be synthesized in-house at a lower cost. The purification of the product is often simpler, involving precipitation and filtration, which is a significant advantage for scalability. However, the potential need to synthesize thioformamide, which can be a hazardous and multi-step process, adds complexity and potential safety concerns to the overall workflow.

Recommendation:

For small-scale research and development where simplicity and speed are prioritized, and the higher cost of the starting material is less of a concern, Protocol 1 (Direct Bromination with NBS) is a viable option.

For larger-scale synthesis and process development , where cost-effectiveness and ease of purification are critical, Protocol 2 (Hantzsch Thiazole Synthesis) is likely the more advantageous route, provided that a reliable and safe source of thioformamide is available. A thorough cost analysis of in-house thioformamide synthesis versus external procurement is recommended to make a fully informed decision.

Ultimately, the choice of synthesis protocol will depend on the specific priorities of the research or development team, including budget, timeline, scale, and available expertise and equipment. This guide provides the necessary data and experimental context to support a well-reasoned decision.

A Comparative Guide to the Characterization of Impurities in Commercial 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the potential impurities in commercial 4-Bromo-5-methylthiazole, a key building block in the synthesis of various pharmaceutical compounds. We present a comparison of analytical methodologies for impurity profiling, supported by detailed experimental protocols.

Predicted Impurity Profile of this compound

The impurity profile of commercially available this compound can be complex, arising from the synthetic route, raw materials, and degradation. A common synthetic route to the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] Impurities can therefore include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[3][4]

Table 1: Potential Impurities in Commercial this compound

Impurity Name Potential Source Classification Typical Analytical Technique
2-Bromo-5-methylthiazoleIsomeric by-product from synthesisIsomeric ImpurityGC-MS, LC-MS
4-Chloro-5-methylthiazoleImpurity from starting materials (e.g., 3-chloro-2-butanone)Process-related ImpurityGC-MS, LC-MS
5-MethylthiazoleReductive debrominationDegradation ProductGC-MS
ThioacetamideUnreacted starting materialStarting MaterialHPLC-UV, LC-MS
3-Bromo-2-butanoneUnreacted starting materialStarting MaterialGC-MS
Polymeric materialsSelf-condensation or polymerizationDegradation ProductSEC, LC-MS
Unidentified degradation productsExposure to light, heat, or oxidative conditionsDegradation ProductLC-MS, UPLC-MS

Analytical Methodologies for Impurity Profiling

A multi-technique approach is often necessary for the comprehensive characterization of impurities.[5][6][7] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses for separation and quantification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural elucidation.[3][5][7]

Experimental Protocols

Below are detailed protocols for key analytical techniques used in the impurity profiling of this compound.

1. High-Performance Liquid Chromatography (HPLC-UV) for Quantification of Known and Unknown Impurities

  • Objective: To separate and quantify impurities in this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.

  • Data Analysis: Peak areas are used to determine the relative percentage of each impurity. For known impurities, quantification can be performed using a reference standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomers

  • Objective: To identify and quantify volatile impurities and distinguish between isomers.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in dichloromethane.

  • Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to a spectral library.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Non-Volatile Impurities

  • Objective: To identify unknown non-volatile impurities and degradation products.[5]

  • Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Similar to the HPLC-UV method described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Operated in full scan mode to detect all ions and in product ion scan mode to obtain fragmentation data for structural elucidation.

  • Data Analysis: The accurate mass measurement allows for the determination of the elemental composition of the impurities. Fragmentation patterns provide structural information.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To unambiguously determine the structure of isolated impurities.[3][7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Analysis: The chemical shifts, coupling constants, and correlation signals from 2D NMR experiments are used to piece together the chemical structure.

Workflow for Impurity Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in commercial this compound.

Impurity_Characterization_Workflow Workflow for Impurity Characterization of this compound cluster_0 Initial Screening cluster_1 Identification & Quantification cluster_2 Structural Elucidation of Unknowns cluster_3 Final Reporting A Commercial this compound Sample B HPLC-UV / UPLC-UV Analysis (Purity Assessment & Impurity Detection) A->B C GC-MS Analysis (Volatile Impurities & Isomers) A->C D LC-MS Analysis (Accurate Mass & Fragmentation) B->D Non-volatile impurities E Quantification of Known Impurities (Using Reference Standards) B->E Known impurities C->E Known volatile impurities F Isolation of Unknown Impurities (Preparative HPLC) D->F Unknown impurities > 0.1% I Complete Impurity Profile Report E->I G NMR Spectroscopy (¹H, ¹³C, 2D NMR) F->G H Structure Confirmation G->H H->I

Caption: A logical workflow for the impurity characterization of this compound.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling with 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. 4-Bromo-5-methylthiazole represents a valuable building block, and its derivatization through cross-coupling reactions opens avenues for the synthesis of novel molecular entities with diverse biological activities and material properties. This guide provides an objective comparison of various palladium-catalyzed cross-coupling systems for the functionalization of this compound, supported by representative experimental data and detailed protocols.

Overview of Catalytic Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the catalytic system—comprising a palladium source, a ligand, a base, and a solvent—is critical and depends on the specific coupling partners and desired outcome. This comparison focuses on several of the most prevalent and effective cross-coupling methodologies.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical conditions and representative yields for various cross-coupling reactions with this compound or analogous bromo-heterocycles. It is important to note that reaction conditions often require optimization for specific substrates.

Reaction TypeCoupling PartnerTypical Pd Catalyst (mol%)Typical Ligand (mol%)Typical BaseTypical SolventTemp (°C)Representative Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95[1]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100-11070-90
Stille OrganostannanePd(PPh₃)₄ (5)PPh₃-Toluene100-11075-80
Negishi Organozinc ReagentPdCl₂(dppf) (3-5)dppf-THFRT-6588-97[2]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2) / CuI (1)PPh₃Et₃NTHF/DMFRT-8080-95
Kumada Grignard ReagentNi(dppe)Cl₂ (3-5)dppe-THF/EtherRT-6575-97[2]

Note: Yields are based on studies with analogous bromothiazoles or other halo-heterocycles and should be considered representative. Optimization is recommended for this compound.

Mandatory Visualizations

G A Reaction Setup (Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand) B Establish Inert Atmosphere (e.g., Argon or Nitrogen Purge) A->B C Solvent & Reagent Addition B->C D Reaction (Stirring at Defined Temperature) C->D E Reaction Monitoring (TLC or LC-MS) D->E E->D Incomplete F Work-up (Quenching, Extraction) E->F Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.[2][3]

G cluster_start Reactant cluster_products Products Thiazole This compound Aryl Aryl-Thiazole Thiazole->Aryl Suzuki-Miyaura (Ar-B(OH)₂) Stille (Ar-SnR₃) Amino Amino-Thiazole Thiazole->Amino Buchwald-Hartwig (R₂NH) Alkynyl Alkynyl-Thiazole Thiazole->Alkynyl Sonogashira (R-C≡CH) Alkyl Alkyl/Aryl-Thiazole Thiazole->Alkyl Negishi (R-ZnX) Kumada (R-MgX)

Caption: Overview of bond formations with this compound via various cross-coupling methods.

Experimental Protocols

The following are generalized protocols that serve as excellent starting points for the cross-coupling of this compound. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

1. Suzuki-Miyaura Coupling Protocol

This protocol is adapted from general procedures for the coupling of other bromothiazole isomers.[1][3]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium phosphate (K₃PO₄, 2.0-3.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

2. Buchwald-Hartwig Amination Protocol

This protocol is based on established methods for C-N bond formation.[4][5]

  • Reaction Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOtBu, 1.4 eq), the appropriate ligand (e.g., XPhos, 3 mol%), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and anhydrous toluene.

  • Inert Atmosphere: Seal the tube and remove from the glovebox (if used). If not, ensure the system is under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

3. Stille Coupling Protocol

This protocol is a generalized procedure for Stille cross-coupling.[6][7]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the organostannane reagent (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir under argon. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and quench with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir for 30 minutes, then filter through celite. Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

4. Sonogashira Coupling Protocol

This protocol is based on standard procedures for Sonogashira reactions.[8][9]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-80 °C) until completion.

  • Work-up: Cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

References

A Comparative Guide to the Synthesis of 4-Bromo-5-methylthiazole: Traditional vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient and reliable synthesis of heterocyclic compounds is a critical cornerstone of innovation. 4-Bromo-5-methylthiazole is a valuable building block in medicinal chemistry, and the evolution of its synthetic routes reflects the broader advancements in organic chemistry. This guide provides a detailed comparison of a traditional multi-step synthesis with a more recent, streamlined approach, offering insights into their respective methodologies, efficiencies, and overall performance.

At a Glance: Comparing Synthetic Routes

The following table summarizes the key quantitative differences between the traditional and a novel, one-pot synthetic method for this compound. This data highlights the significant improvements in efficiency and yield offered by modern synthetic strategies.

ParameterTraditional Hantzsch-type SynthesisModern One-Pot Synthesis
Starting Materials 2-Amino-5-methylthiazoleThioacetamide, 3-bromo-2-butanone
Key Reagents Phosphoric acid, Nitric acid, Sodium nitrite, Hypophosphorous acidN-Bromosuccinimide (NBS)
Number of Steps 21
Reaction Time > 24 hours15 - 30 minutes
Overall Yield ModerateGood to Excellent
Purification Multi-step work-up and column chromatographySingle, straightforward work-up

Visualizing the Synthetic Pathways

The diagrams below illustrate the chemical transformation of the new synthetic method and a logical workflow comparing the traditional and modern approaches.

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product thioacetamide Thioacetamide reaction Cyclocondensation thioacetamide->reaction bromobutanone 3-Bromo-2-butanone bromobutanone->reaction product This compound reaction->product

Caption: One-pot synthesis of this compound.

G cluster_traditional Traditional Hantzsch-type Synthesis cluster_modern Modern One-Pot Synthesis cluster_comparison Comparison start_trad 2-Amino-5-methylthiazole step1_trad Diazotization start_trad->step1_trad step2_trad Sandmeyer-type Reaction step1_trad->step2_trad comparison vs. end_trad This compound step2_trad->end_trad start_mod Thioacetamide + 3-Bromo-2-butanone step1_mod Microwave-Assisted Cyclocondensation start_mod->step1_mod end_mod This compound step1_mod->end_mod

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-5-methylthiazole. The following procedures are based on established best practices for handling structurally related hazardous chemicals. It is imperative to consult your institution's specific safety guidelines and a certified waste disposal contractor before proceeding.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) and Safety Measures:

Equipment/MeasureSpecificationPurpose
Eye Protection Tight-sealing safety goggles or a face shield.[2][4]To protect eyes from splashes or aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile).[4]To prevent skin contact.
Protective Clothing Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator.[2][4]Required if there is a risk of generating dust or aerosols.
Ventilation Use in a well-ventilated area or a chemical fume hood.[1][5][6]To minimize inhalation exposure.
Emergency Access Ensure an eyewash station and safety shower are readily accessible.[2][4]For immediate response to accidental exposure.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Isolate Waste: All materials contaminated with this compound, including residual product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected for disposal.[4]

  • Use Designated Containers: Utilize a dedicated, properly labeled, and sealed waste container made of a material compatible with the chemical.[1][4][6]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[4]

2. Handling Spills:

  • Small Spills: In the event of a small spill, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the chemical.[4] Carefully collect the absorbent material and place it into the designated hazardous waste container. The spill area should then be cleaned with a suitable solvent (e.g., acetone or ethanol), and the cleaning materials must also be disposed of as hazardous waste.[4]

  • Large Spills: For large spills, evacuate the area and immediately contact your institution's emergency response team.[4]

3. Final Disposal:

  • Engage Professionals: The sealed container of this compound waste must be disposed of through a licensed hazardous waste disposal company.[1][4]

  • Provide Documentation: Furnish the waste disposal company with comprehensive information about the chemical, including its known and inferred hazards.

  • Regulatory Compliance: Adhere strictly to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[4]

Disposal Workflow Diagram

A Identify this compound Waste (Unused product, contaminated lab supplies) B Wear Appropriate PPE (Goggles, gloves, lab coat) A->B D Spill Occurs A->D C Collect Waste in a Dedicated, Labeled, Sealed Container B->C G Store container in a designated hazardous waste accumulation area C->G E Small Spill: Use inert absorbent, collect as hazardous waste D->E Small F Large Spill: Evacuate and contact emergency response D->F Large E->C H Arrange for pickup by a licensed hazardous waste disposal company G->H I Provide complete documentation to the disposal company H->I J Ensure compliance with all local, state, and federal regulations I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-5-methylthiazole. The following procedures are based on established best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesEN 166 or OSHA 29 CFR 1910.133 compliant.[1][2]Protects against chemical splashes.[1]
Face ShieldWorn over safety goggles.Recommended for tasks with a significant risk of splashing.[1]
Hand Protection Chemical-resistant glovesNitrile rubber or other suitable material.[3]Provides protection against skin contact.[1]
Body Protection Laboratory CoatLong-sleeved.Protects skin and personal clothing from contamination.[4]
Protective ClothingAs needed to prevent skin exposure.[1]To be worn when extensive contact is possible.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling in poorly ventilated areas or when dust/aerosols may be generated.[1][2]Prevents inhalation of harmful vapors, mists, or dust.[1][4]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Segregation: Store separately from foodstuffs.[5]

Emergency and First-Aid Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing and shoes.[4] Get medical attention if irritation persists.[6]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If breathing is difficult, give oxygen.[7] Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting.[4][5] Rinse mouth with water.[1] Call a physician or poison control center immediately.[5]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect unused product and any contaminated lab supplies (e.g., pipette tips, absorbent material) in a dedicated, properly labeled, and sealed waste container.[8]

  • Spill Management: For small spills, use an inert absorbent material like sand or vermiculite to soak up the chemical.[8] The collected material should then be placed in the hazardous waste container.[8]

  • Final Disposal: Dispose of the sealed waste container through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][8]

Procedural Workflow for Handling this compound

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Chemical Handling ppe->handling fume_hood Work in a Fume Hood handling->fume_hood Step 2 spill Spill Occurs? fume_hood->spill cleanup Spill Cleanup (Absorbent Material) spill->cleanup Yes disposal_prep Waste Preparation spill->disposal_prep No cleanup->disposal_prep segregate Segregate Waste disposal_prep->segregate Step 3 post_handling Post-Handling segregate->post_handling decontaminate Decontaminate Work Area post_handling->decontaminate Step 4 remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash disposal Final Disposal wash->disposal licensed_vendor Dispose via Licensed Hazardous Waste Vendor disposal->licensed_vendor Step 5

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.